2-Acetamido-4-chloro-5-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-4-chloro-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-5-3-7(10(14)15)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWNCQRFCPAMKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)NC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Acetamido-4-chloro-5-methylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Acetamido-4-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical research. The proposed synthesis is a two-step process commencing with the regioselective chlorination of 2-Amino-5-methylbenzoic acid to yield the key intermediate, 2-Amino-4-chloro-5-methylbenzoic acid. This is followed by the acetylation of the amino group to afford the final product. This document furnishes detailed experimental protocols, discusses the underlying chemical principles, and offers insights into the selection of reagents and reaction conditions, tailored for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a multifaceted aromatic compound. Its structure, featuring a carboxylic acid, an acetamido group, a chloro substituent, and a methyl group, presents a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical entities. The strategic positioning of these functional groups allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.
The synthetic approach detailed herein is predicated on a logical and efficient two-step sequence. This strategy was devised for its robustness and reliance on well-established chemical transformations, thereby maximizing the potential for high yield and purity.
Logical Synthesis Pathway
The synthesis initiates with a commercially available starting material, 2-Amino-5-methylbenzoic acid, and proceeds as follows:
-
Step 1: Electrophilic Aromatic Substitution (Chlorination): The aromatic ring of 2-Amino-5-methylbenzoic acid is subjected to chlorination to introduce a chlorine atom at the C4 position. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring.
-
Step 2: N-Acetylation: The amino group of the resulting 2-Amino-4-chloro-5-methylbenzoic acid is then acetylated using acetic anhydride to yield the target compound, this compound.
The overall synthetic transformation is depicted in the diagram below.
Figure 1: Proposed two-step synthesis pathway for this compound.
Step 1: Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
The inaugural step in the synthesis is the chlorination of 2-Amino-5-methylbenzoic acid. The success of this step hinges on achieving the desired regioselectivity, placing the chlorine atom at the C4 position.
Mechanistic Considerations and Reagent Selection
The amino (-NH2) and methyl (-CH3) groups are both activating and ortho, para-directing for electrophilic aromatic substitution. In the starting material, the position para to the strongly activating amino group is occupied by the methyl group. The positions ortho to the amino group are the C3 position and the carbon bearing the carboxylic acid. The positions ortho to the methyl group are C4 and C6. Therefore, the incoming electrophile (Cl+) will be directed to the C3, C4, and C6 positions. Steric hindrance from the adjacent carboxylic acid group at C1 and the methyl group at C5 makes substitution at C6 less favorable. The electronic activation at C4, being ortho to the methyl group and meta to the deactivating carboxylic acid, makes it a plausible site for chlorination.
Several chlorinating agents can be employed for this transformation, with N-Chlorosuccinimide (NCS) being a common and effective choice for the chlorination of activated aromatic rings.[1] Alternative reagents reported for similar transformations include cyanuric chloride and dichlorohydantoin.[2][3] The use of a polar aprotic solvent such as N,N-dimethylformamide (DMF) is often preferred to facilitate the dissolution of the starting material and the reagents.[1]
Experimental Protocol: Chlorination
Caution: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylbenzoic acid | 151.16 | 10.0 g | 0.066 |
| N-Chlorosuccinimide (NCS) | 133.49 | 9.2 g | 0.069 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ice water | - | 500 mL | - |
| Dilute Hydrochloric Acid (1 M) | - | As needed | - |
| Ethanol | 46.07 | For washing | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.066 mol) of 2-Amino-5-methylbenzoic acid in 100 mL of N,N-dimethylformamide (DMF).
-
To this solution, add 9.2 g (0.069 mol) of N-Chlorosuccinimide (NCS) in portions over 15 minutes.
-
Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice water with vigorous stirring.
-
A precipitate will form. Adjust the pH of the suspension to approximately 6 with dilute hydrochloric acid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting material and byproducts.
-
Dry the resulting solid, 2-Amino-4-chloro-5-methylbenzoic acid, in a vacuum oven.
Step 2: Synthesis of this compound
The final step of the synthesis is the acetylation of the amino group of the intermediate, 2-Amino-4-chloro-5-methylbenzoic acid. This is a standard and generally high-yielding reaction.
Mechanistic Considerations and Reagent Selection
The acetylation of an amino group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation of the nitrogen to yield the stable amide product. Acetic anhydride is a commonly used, efficient, and readily available acetylating agent for this purpose.[4]
Experimental Protocol: Acetylation
Caution: Acetic anhydride is corrosive and a lachrymator. This procedure must be performed in a fume hood.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4-chloro-5-methylbenzoic acid | 185.61 | 10.0 g | 0.054 |
| Acetic Anhydride | 102.09 | 15 mL | ~0.159 |
| Water | 18.02 | As needed | - |
Procedure:
-
Place 10.0 g (0.054 mol) of 2-Amino-4-chloro-5-methylbenzoic acid and 15 mL of acetic anhydride in a 100 mL Erlenmeyer flask.
-
Gently warm the mixture on a hot plate in a fume hood. The solid should dissolve.
-
Heat the solution for an additional 15-20 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and cautiously add 20 mL of cold water to the mixture to quench the excess acetic anhydride.
-
Heat the mixture to boiling to ensure the complete hydrolysis of any remaining acetic anhydride and to dissolve the product.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the final product, this compound, to a constant weight.
Figure 2: A summary of the experimental workflow for the synthesis.
Characterization
The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques, including:
-
Melting Point Determination: To assess the purity of the crystalline products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C-Cl).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
Conclusion
This technical guide has delineated a practical and efficient two-step synthesis for this compound. The pathway leverages fundamental organic reactions, and the provided protocols are designed to be reproducible in a standard laboratory setting. By understanding the mechanistic underpinnings of each step, researchers can further optimize the reaction conditions to suit their specific needs, thereby facilitating the exploration of the chemical and biological properties of this and related compounds.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-5-Methylbenzoic Acid: A Versatile Aromatic Building Block for Synthesis and Industry. Retrieved from [Link]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. webassign.net [webassign.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-4-chloro-5-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Acetamido-4-chloro-5-methylbenzoic acid, a substituted aromatic carboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive experimentally-derived data in publicly accessible literature, this guide focuses on the robust, validated methodologies employed for the determination of these properties. By detailing the principles and procedural steps for characterization, this document serves as a foundational resource for researchers initiating work with this compound. We will explore its acidic nature, lipophilicity, solubility, and spectral characteristics, providing both predicted values and the experimental frameworks for their empirical validation.
Introduction and Molecular Structure
This compound belongs to the class of substituted benzoic acids, characterized by an acetamido, a chloro, and a methyl group on the benzene ring. These substitutions significantly influence the molecule's electronic distribution, steric hindrance, and overall physicochemical behavior, which in turn dictate its reactivity, bioavailability, and potential applications. Understanding these properties is a critical first step in any research and development pipeline.
Molecular Formula: C₁₀H₁₀ClNO₃ Molecular Weight: 227.64 g/mol CAS Number: 1204312-39-9
Acid Dissociation Constant (pKa)
The acidity of the carboxylic acid group is a paramount property, influencing its ionization state at different physiological pH values, which has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted pKa
Computational models predict a pKa value of 3.33 ± 0.10 for this compound.[1] This value suggests it is a moderately strong organic acid. However, empirical determination is essential for precise characterization.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the pKa of an acid.[1] The underlying principle involves monitoring the change in pH of a solution of the acid as a titrant of known concentration (typically a strong base like NaOH) is incrementally added.
Caption: Workflow for pKa determination by potentiometric titration.
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a co-solvent system if necessary (e.g., an acetonitrile-water mixture) to ensure complete dissolution.[1]
-
Titration: Place the solution in a thermostated vessel and incrementally add a standardized solution of sodium hydroxide. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be found at the midpoint of the steepest part of the titration curve.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a drug's ability to cross biological membranes.
Experimental Determination of LogP: Shake-Flask Method
The shake-flask method is the traditional and most direct way to determine LogP.[2] It involves dissolving the compound in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the analyte in each phase.
Caption: Workflow for LogP determination using the shake-flask method.
-
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture for a sufficient time to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound, typically by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solubility
Solubility in both aqueous and organic solvents is a critical parameter for formulation development and for understanding the compound's behavior in various biological and chemical environments.
Qualitative Solubility
Based on its structure, this compound is expected to have low solubility in water and higher solubility in polar organic solvents such as alcohols, acetone, and dimethyl sulfoxide (DMSO).
Experimental Determination of Solubility
A common method for determining solubility is the equilibrium solubility method. This involves adding an excess of the solid compound to the solvent of interest, allowing the system to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze a known volume of the clear supernatant to determine the concentration of the dissolved compound using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Spectral Properties
Spectroscopic analysis provides invaluable information about the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the aromatic ring, the methyl group, the acetamido methyl group, the N-H proton, and the carboxylic acid proton would each give distinct signals.
-
¹³C NMR: Each unique carbon atom in the molecule would produce a separate signal, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid and amide): Strong peaks around 1680-1710 cm⁻¹ and 1630-1680 cm⁻¹, respectively.
-
N-H stretch (amide): Around 3300 cm⁻¹
-
C-Cl stretch: Around 600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 227.64. Characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the acetyl group (-COCH₃), and the chlorine atom.
Summary of Physicochemical Properties
| Property | Predicted/Expected Value | Recommended Experimental Method |
| Molecular Weight | 227.64 g/mol | Mass Spectrometry |
| pKa | 3.33 ± 0.10[1] | Potentiometric Titration |
| Boiling Point | 432.9 ± 45.0 °C[1] | Differential Scanning Calorimetry (DSC)/Thermogravimetric Analysis (TGA) |
| Density | 1.394 ± 0.06 g/cm³[1] | Pycnometry |
| LogP | Not available | Shake-Flask Method or HPLC |
| Solubility | Low in water, higher in polar organic solvents | Equilibrium Solubility Method |
Conclusion
While experimentally determined data for this compound is not widely published, this guide provides a robust framework for its physicochemical characterization. The detailed methodologies for determining pKa, LogP, solubility, and spectral properties are based on well-established and validated scientific principles. For any researcher or drug development professional working with this compound, the application of these experimental protocols is a crucial step to building a comprehensive and reliable data package to inform further development.
References
-
Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). International Journal of ChemTech Research, 5(5), 2390-2396. Retrieved from [Link]
-
Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2010). Asian Journal of Chemistry, 22(3), 2168-2178. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd. Retrieved from [Link]
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Spectral Data of 2-Acetamido-4-chloro-5-methylbenzoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-4-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring an acetamido group, a chlorine atom, and a methyl group on the benzoic acid core, presents a unique combination of functional groups that influence its chemical and biological properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, synthesized from spectral data of analogous compounds.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the carbon atoms on the benzene ring is crucial for the assignment of NMR signals.
Caption: Experimental workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectral data for this compound are based on common fragmentation pathways for aromatic carboxylic acids and acetanilides.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion |
| 227/229 | [M]⁺ (Molecular ion) |
| 185/187 | [M - C₂H₂O]⁺ |
| 168/170 | [M - COOH - CH₃]⁺ |
| 154/156 | [M - C₂H₂O - OH]⁺ |
| 126/128 | [M - COOH - C₂H₂O]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 227, with an M+2 peak at m/z 229 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation Pattern: The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). [1][2]Additionally, fragmentation of the acetamido group can occur. A key fragmentation pathway for acetanilides is the loss of a ketene molecule (C₂H₂O).
A plausible fragmentation pathway is depicted below:
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a common ionization technique for mass spectrometry.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
-
Ionization:
-
Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. The detailed interpretations and experimental protocols serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and analytical sciences. The provided spectral predictions, based on the analysis of analogous compounds, offer a robust framework for the identification and characterization of this and structurally related molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to Infrared and Raman Spectroscopy. Academic Press.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Field, L. D., Li, H., & Magill, A. M. (2013).
-
Characteristic IR Absorption Frequencies. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
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Mass Spectrometry: Fragmentation Patterns. (2023, August 29). In Chemistry LibreTexts. Retrieved from [Link]
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Proton NMR Spectroscopy. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
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Carbon NMR Spectroscopy. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). Retrieved from [Link]
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SDBS (Spectral Database for Organic Compounds). (n.d.). Retrieved from [Link]
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JoVE. (n.d.). Spectroscopy of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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A Prospective Analysis of 2-Acetamido-4-chloro-5-methylbenzoic Acid and Its Derivatives: A Scaffold for Novel Therapeutics
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory in Drug Discovery
In the vast landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of innovation. This guide delves into the untapped potential of 2-Acetamido-4-chloro-5-methylbenzoic acid and its derivatives, a unique molecular framework that, while not extensively studied, stands at the intersection of several biologically active classes of compounds. As Senior Application Scientists, we recognize that true breakthroughs often emerge from the systematic investigation of such unexplored territories.
This document is not a retrospective summary of established knowledge but rather a prospective analysis—a technical roadmap designed to inspire and guide the research and development of this promising class of molecules. By examining the biological activities of structurally related compounds, we can infer the potential therapeutic applications of this compound and lay the groundwork for its synthesis, evaluation, and eventual translation into novel therapeutic agents. This guide is structured to provide not just the "what" but the "why" and "how," empowering researchers to embark on a journey of discovery with a solid scientific and methodological foundation.
The Molecular Architecture: Understanding the Core Scaffold
The this compound molecule possesses a unique combination of functional groups on a benzoic acid backbone. Each of these substituents is known to contribute to the pharmacokinetic and pharmacodynamic properties of various drugs.
-
Benzoic Acid Core: A common scaffold in numerous biologically active compounds, the carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.
-
Acetamido Group (-NHCOCH₃): This group can participate in hydrogen bonding and can influence the molecule's solubility and metabolic stability.
-
Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can modulate the acidity of the carboxylic acid and enhance lipophilicity, potentially improving membrane permeability.
-
Methyl Group (-CH₃): This small alkyl group can influence the molecule's steric profile and lipophilicity, which can affect its binding to biological targets.
The specific arrangement of these groups in this compound suggests the potential for a range of biological activities, drawing parallels from established classes of therapeutic agents.
Inferred Biological Potential: A Synthesis of Related Research
While direct biological data on this compound is limited, a comprehensive review of structurally analogous compounds provides compelling evidence for its potential in several therapeutic areas.
Local Anesthetic Activity
Derivatives of 4-(2-chloroacetamido)benzoic acid have been investigated as local anesthetic agents.[1][2] The underlying hypothesis is that the amide nitrogen, influenced by the electron-withdrawing chloroacetyl group, can achieve sufficient ionization to interact with voltage-gated sodium channels, a key mechanism for local anesthesia.[1] This suggests that this compound and its derivatives could be promising candidates for the development of novel local anesthetics with potentially favorable toxicity profiles.
Anticancer Potential
The benzoic acid scaffold is a recurring motif in a multitude of anticancer agents.[3] Various substituted benzoic acid derivatives have demonstrated the ability to inhibit cancer cell proliferation through diverse mechanisms, including the inhibition of key enzymes in signaling pathways.[3] For instance, derivatives of 4-(2-chloroacetamido)benzoic acid have been explored for their anticancer properties, with some compounds showing activity against cancer cell lines.[4] The chloroacetamido moiety is present in several biologically active compounds and is considered to play a crucial role in their activity.[4]
Antimicrobial Activity
Substituted benzoic acid derivatives have a long history of use as antimicrobial agents. The presence of a chloro group on the aromatic ring is often associated with enhanced antimicrobial activity. Studies on various chlorophenyl- and chloro-substituted benzoic acid derivatives have demonstrated their potential against a range of bacterial and fungal pathogens.[5] The specific substitution pattern of this compound warrants investigation into its potential as a novel antimicrobial agent.
Synthetic Pathways: From Concept to Compound
The synthesis of this compound and its derivatives can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, providing a foundation for the production of these compounds for biological evaluation.
Proposed Synthesis of this compound
A logical synthetic approach would start from a readily available substituted aminobenzoic acid, followed by acetylation and chlorination steps.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Acetylation of 2-Amino-5-methylbenzoic acid
-
Dissolve 2-amino-5-methylbenzoic acid in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 2-acetamido-5-methylbenzoic acid.
Step 2: Chlorination of 2-Acetamido-5-methylbenzoic acid
-
Dissolve the 2-acetamido-5-methylbenzoic acid obtained in the previous step in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent system to obtain pure this compound.
Biological Evaluation: A Framework for Discovery
To elucidate the biological activities of this compound and its derivatives, a systematic screening process is essential. The following experimental protocols provide a starting point for investigating its potential as a therapeutic agent.
In Vitro Anticancer Activity Screening
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility Testing
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 1: Example Data Presentation for Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | To be determined | To be determined | To be determined |
| Derivative 1 | To be determined | To be determined | To be determined |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 1 |
Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
Once initial biological activity is established, the synthesis and evaluation of a library of derivatives are crucial for understanding the structure-activity relationship (SAR). This involves systematically modifying the core scaffold and assessing the impact on potency, selectivity, and pharmacokinetic properties.
Caption: The iterative cycle of structure-activity relationship studies.
Future Directions and Conclusion
The exploration of this compound and its derivatives represents a promising frontier in the quest for novel therapeutic agents. This technical guide provides a comprehensive framework for initiating research in this area, from chemical synthesis to biological evaluation. The inferred potential for local anesthetic, anticancer, and antimicrobial activities, based on the established pharmacology of related compounds, underscores the importance of a thorough investigation of this unique chemical scaffold.
As researchers and drug development professionals, our path forward is clear: to systematically synthesize, screen, and optimize these compounds, thereby unlocking their full therapeutic potential. The methodologies and insights presented herein are intended to serve as a catalyst for this exciting endeavor, paving the way for the discovery of next-generation medicines.
References
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Pavithra J, L Senthilkumar K, D Gokulan P, Priyanka M, Punitha S, & Punithkumar V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]
-
Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (n.d.). Retrieved from [Link]
- CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents. (n.d.).
-
(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. (n.d.). Retrieved from [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29). Retrieved from [Link]
-
4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar. (2016, December 1). Retrieved from [Link]
-
CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC - NIH. (2024, March 7). Retrieved from [Link]
-
(12) United States Patent - Googleapis.com. (2008, December 5). Retrieved from [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Acetamido-4-chloro-5-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-4-chloro-5-methylbenzoic acid is a small molecule with a substitution pattern that suggests potential for diverse biological activities. While direct experimental evidence for its therapeutic targets is not yet available in the public domain, its structural similarity to known bioactive molecules allows for the formulation of several compelling hypotheses. This guide provides a comprehensive overview of these potential targets, rooted in a detailed analysis of structural analogies and a proposed roadmap for experimental validation. The primary objective is to furnish researchers and drug development professionals with a robust framework for investigating the therapeutic potential of this compound. We will explore potential roles in oncology, inflammation, and neuroscience, offering detailed protocols for a systematic and rigorous evaluation of its mechanism of action.
Introduction to this compound: A Molecule of Untapped Potential
The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, due to their potential for oral bioavailability and ability to modulate intracellular targets, remain a primary focus of drug discovery efforts. This compound possesses a unique combination of functional groups—a carboxylic acid, an acetamido group, a chloro substituent, and a methyl group on a benzene ring—that suggests the possibility of specific interactions with a range of biological targets.
This guide will dissect the molecule's structure to propose and explore three primary, plausible therapeutic avenues:
-
Cyclooxygenase (COX) Inhibition: Based on analogy to other anti-inflammatory benzoic acid derivatives.
-
Ion Channel Modulation: Drawing parallels with structurally related ion channel inhibitors.
-
Anticancer Activity: Investigating potential interference with cancer-related signaling pathways, a common theme among substituted benzoic acid compounds.
For each proposed target, we will delve into the scientific rationale, provide a detailed roadmap for experimental validation, and present visual workflows to guide laboratory investigation.
Potential Therapeutic Target I: Cyclooxygenase (COX) Enzymes
Scientific Rationale: Structural Analogy to NSAIDs
A significant class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic acid. These agents typically exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The structure of this compound shares features with known COX inhibitors. For instance, research on 5-acetamido-2-hydroxy benzoic acid derivatives has highlighted their potential as analgesic and anti-inflammatory agents, with a proposed mechanism involving COX-2 inhibition[1][2]. The acetamido group and the benzoic acid moiety are common features in this class of compounds. The chloro and methyl substitutions on the benzene ring of our molecule of interest could influence its binding affinity and selectivity for COX-1 versus COX-2.
Figure 1: Hypothesized inhibition of the COX pathway.
Experimental Validation Workflow
A tiered approach is recommended for validating the interaction of this compound with COX enzymes.
Tier 1: In Vitro Enzymatic Assays
-
Objective: To determine if the compound directly inhibits COX-1 and/or COX-2 activity.
-
Protocol:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound to generate a dose-response curve.
-
Incubate the compound with recombinant human COX-1 and COX-2 enzymes in the presence of arachidonic acid.
-
Measure the production of prostaglandin H2, typically via a colorimetric or fluorometric method.
-
Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both COX-1 and COX-2 to determine the compound's potency and selectivity.
| Parameter | Description |
| IC50 (COX-1) | The concentration of the compound required to inhibit 50% of COX-1 activity. |
| IC50 (COX-2) | The concentration of the compound required to inhibit 50% of COX-2 activity. |
| Selectivity Index | The ratio of IC50 (COX-1) to IC50 (COX-2). A higher value indicates greater selectivity for COX-2. |
Tier 2: Cell-Based Assays
-
Objective: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
Protocol:
-
Use a relevant cell line, such as human macrophages (e.g., U937) or fibroblasts (e.g., HT-1080).
-
Induce inflammation and prostaglandin production by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Co-treat the cells with varying concentrations of this compound.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the levels of prostaglandin E2 (PGE2) using an ELISA kit.
-
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) for the inhibition of PGE2 production.
Figure 2: Experimental workflow for COX inhibition validation.
Potential Therapeutic Target II: Ion Channels
Scientific Rationale: Structural Clues from Known Modulators
Certain substituted benzoic acid derivatives have been shown to modulate the activity of ion channels. For example, a compound referred to as CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) has been identified as an inhibitor of TMEM206-mediated currents[3]. While the substitution pattern is different from our molecule of interest, the presence of a chloro-substituted acetamido benzoic acid core suggests that this compound could potentially interact with ion channels. Additionally, derivatives of 4-(2-chloroacetamido) benzoic acid have been investigated as local anesthetic agents, which act by blocking voltage-gated sodium channels[4][5]. Therefore, it is plausible that this compound could modulate the activity of various ion channels, including those involved in pain signaling and cellular excitability.
Experimental Validation Workflow
A high-throughput screening approach followed by more detailed electrophysiological characterization is recommended.
Tier 1: High-Throughput Ion Channel Screening
-
Objective: To screen the compound against a panel of known ion channels to identify potential hits.
-
Protocol:
-
Utilize a commercial ion channel screening service or an in-house platform.
-
These platforms typically use automated patch-clamp or fluorescent-based assays to assess the activity of the compound on a wide range of ion channels (e.g., voltage-gated sodium, potassium, and calcium channels; ligand-gated ion channels).
-
Screen the compound at a fixed concentration (e.g., 10 µM) to identify any significant inhibitory or activating effects.
-
Tier 2: Manual Patch-Clamp Electrophysiology
-
Objective: To confirm and characterize the effects of the compound on the ion channels identified in the high-throughput screen.
-
Protocol:
-
Use cell lines expressing the specific ion channel of interest (e.g., HEK293 cells transfected with the channel's gene).
-
Perform whole-cell patch-clamp recordings to measure the ionic currents flowing through the channel.
-
Apply varying concentrations of this compound to the cells and record the changes in current amplitude and kinetics.
-
Investigate the mechanism of action (e.g., open-channel block, allosteric modulation) by applying different voltage protocols.
-
-
Data Analysis: Determine the IC50 or EC50 for the modulation of the ion channel and characterize the voltage- and state-dependence of the interaction.
Figure 3: Workflow for ion channel modulation validation.
Potential Therapeutic Target III: Anticancer Activity
Scientific Rationale: A Common Motif in Oncology
Benzoic acid and its derivatives are prevalent scaffolds in the development of anticancer agents, targeting a wide array of mechanisms including the inhibition of histone deacetylases (HDACs), protein kinases, and tubulin polymerization[6]. The specific substitution pattern of this compound could confer activity against various cancer-related targets. For example, the chloroacetamido moiety has been incorporated into compounds with biological activity[4]. A comprehensive screening approach is warranted to uncover any potential anticancer effects.
Experimental Validation Workflow
Tier 1: In Vitro Cancer Cell Line Screening
-
Objective: To assess the cytotoxic or anti-proliferative effects of the compound on a panel of human cancer cell lines.
-
Protocol:
-
Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).
-
Assess cell viability using a standard assay such as MTT, SRB, or CellTiter-Glo.
-
-
Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line to identify sensitive cancer types.
Tier 2: Mechanism of Action Studies in Sensitive Cell Lines
-
Objective: To elucidate the cellular mechanism by which the compound exerts its anticancer effects in the most sensitive cell lines.
-
Protocol:
-
Cell Cycle Analysis: Treat sensitive cells with the compound and analyze the cell cycle distribution by flow cytometry after propidium iodide staining.
-
Apoptosis Assays: Assess for the induction of apoptosis using methods such as Annexin V/PI staining, caspase activity assays (e.g., caspase-3/7), and Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved PARP).
-
Target Identification (Exploratory): Employ techniques like proteomics or transcriptomics (e.g., RNA-seq) to identify pathways and potential protein targets modulated by the compound.
-
Figure 4: Workflow for investigating anticancer activity.
Conclusion and Future Directions
This compound represents a molecule with significant, yet unexplored, therapeutic potential. This guide has outlined a series of rational, hypothesis-driven avenues for investigation, grounded in the structural similarities to known bioactive compounds. The proposed experimental workflows provide a clear and systematic path for elucidating the compound's mechanism of action and identifying its primary therapeutic targets.
The successful validation of any of these hypotheses would pave the way for further preclinical development, including lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments. The journey from a molecule of interest to a clinically viable therapeutic is long and challenging, but the foundational research outlined herein is a critical first step in unlocking the potential of this compound.
References
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Kanhed, A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. [Link]
- Mahapatra, D. K., et al. (2016). 4-(2-chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents. UK Journal of Pharmaceutical and Biosciences, 4(6), 39.
-
Mihaljević, E., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology, 15. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76847715, Benzoic acid, 4-(acetylamino)-3-bromo-5-chloro-2-hydroxy-, methyl ester. [Link]
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Adoo, E. K., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
-
Adoo, E. K., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]
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Adoo, E. K., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Acetamido-4-chloro-5-methylbenzoic Acid Analogs and Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 2-acetamido-4-chloro-5-methylbenzoic acid and its derivatives. The document is structured to offer researchers, scientists, and drug development professionals both theoretical insights and practical, step-by-step protocols. We will delve into the strategic considerations behind the selection of precursors and reaction conditions, ensuring a robust and reproducible synthetic strategy. The core of this guide is built upon established chemical principles, with a focus on delivering a self-validating system of protocols for achieving high-purity compounds. All methodologies are supported by authoritative references to underscore the scientific integrity of the presented work.
Introduction: The Significance of Substituted Anthranilic Acids
Anthranilic acid (2-aminobenzoic acid) and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science.[1][2] These molecules serve as crucial precursors for a wide array of bioactive heterocycles, including quinazolinones and benzodiazepines, and are integral to the synthesis of various pharmaceuticals and dyes.[1][3] The specific substitution pattern of this compound, featuring an acetamido group, a chloro atom, and a methyl group, presents a unique electronic and steric profile. This functional group arrangement offers multiple points for diversification, making its analogs and derivatives attractive candidates for screening in drug discovery programs, particularly in the development of anti-inflammatory and analgesic agents.[2][4]
The strategic placement of the chloro and methyl groups on the aromatic ring influences the molecule's lipophilicity and binding interactions with biological targets, while the acetamido and carboxylic acid moieties provide handles for further chemical modifications. Understanding the nuances of synthesizing this core structure is paramount for unlocking its full potential in various research and development endeavors.
Core Synthetic Strategy: From Precursor to Target Molecule
The most logical and efficient synthetic route to this compound commences with the corresponding anthranilic acid precursor, 2-amino-4-chloro-5-methylbenzoic acid. This precursor can be synthesized through a multi-step process or procured from commercial suppliers. The key transformation is the selective N-acetylation of the amino group.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward pathway:
Caption: Retrosynthetic pathway for the target molecule.
The primary focus of this guide will be the N-acetylation step, as the precursor, 2-amino-4-chloro-5-methylbenzoic acid, is a known compound.[5][6]
Experimental Protocols
Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid (Precursor)
For research teams electing to synthesize the precursor, a common industrial route involves the nitration of m-methylbenzoic acid, followed by reduction of the nitro group to an amine, and subsequent chlorination. A detailed, multi-step procedure is outlined in the patent literature.[7] This process requires careful control of reaction conditions to ensure desired regioselectivity.
Synthesis of this compound (Target Molecule)
The N-acetylation of 2-amino-4-chloro-5-methylbenzoic acid is typically achieved through reaction with acetic anhydride. This method is well-established for the synthesis of N-acetylanthranilic acid and its derivatives.[8][9][10]
Reaction Scheme:
Caption: N-Acetylation of the precursor to yield the target molecule.
Step-by-Step Protocol:
-
In a fume hood, suspend 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq.) in acetic anhydride (3.0-5.0 eq.).
-
Add a boiling chip to the mixture in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a gentle reflux (approximately 120-140 °C) for 1-2 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and cautiously add water to the cooled mixture to quench the excess acetic anhydride. This is an exothermic reaction.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Expected Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-4-chloro-5-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | 239-243 |
| This compound | C₁₀H₁₀ClNO₃ | 227.64 | (Not specified) |
Note: The melting point of the final product should be determined experimentally and compared to literature values if available.[11]
Synthesis of Analogs and Derivatives
The synthesized this compound serves as a versatile intermediate for the creation of a library of derivatives. The carboxylic acid and the aromatic ring are the primary sites for further modification.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid can be converted into esters, amides, and other derivatives using standard organic chemistry transformations.
Workflow for Carboxylic Acid Derivatization:
Caption: General workflow for creating ester and amide derivatives.
Protocol for Amide Synthesis (Example):
-
Convert this compound to its corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove salts and purify the product by column chromatography or recrystallization.
This approach has been successfully applied to the synthesis of various 4-(2-chloroacetamido)benzoic acid derivatives.[12][13]
Modification of the Aromatic Ring
Further substitution on the aromatic ring is challenging due to the existing substitution pattern but can be explored under specific conditions. However, a more common strategy for creating analogs involves starting with differently substituted anthranilic acid precursors.
Conclusion
The synthesis of this compound is a readily achievable process for a moderately equipped organic chemistry laboratory. The key to success lies in the careful execution of the N-acetylation of the corresponding anthranilic acid precursor. This core molecule provides a valuable platform for the generation of diverse analogs and derivatives through well-established modifications of the carboxylic acid functionality. The protocols and strategies outlined in this guide, grounded in established literature, offer a reliable framework for researchers to produce these compounds for further investigation in drug discovery and materials science.
References
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- Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (n.d.).
- (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate. (n.d.).
- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III) - NIH. (n.d.).
- synthesis and pharmacological screening of n- substituted anthranilic acid derivatives - IT Medical Team. (n.d.).
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis. (2020).
- 2-Chloro-5-({[(4-methylbenzyl)sulfanyl]acetyl}amino)benzoic acid - Smolecule. (n.d.).
- N-acetylanthranilic acid synthesis (+failed triboluminescence test) - YouTube. (2023).
- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. (n.d.).
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.).
- Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.).
- 1204312-39-9|this compound|BLD Pharm. (n.d.).
- 2-Chloro-5-methylbenzoic acid | Biochemical Reagent - MedchemExpress.com. (n.d.).
- N-Acetylanthranilic acid - Wikipedia. (n.d.).
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.).
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed. (2003).
- Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed. (2014).
- Medicinal chemistry of anthranilic acid derivatives: A mini review - Semantic Scholar. (2021).
- Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed. (n.d.).
- 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9 | Benchchem. (n.d.).
- This compound CAS#: 1204312-39-9 - ChemicalBook. (n.d.).
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents. (n.d.).
- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF - ResearchGate. (n.d.).
- ISSN: 0975-8585 April – June 2010 RJPBCS Volume 1 Issue 2 Page No. 366 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010).
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (n.d.).
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- Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole - Eureka | Patsnap. (n.d.).
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A Technical Guide to the Synthesis and Applications of 2-Acetamido-4-chloro-5-methylbenzoic acid
Abstract
This technical guide provides a comprehensive literature review on the synthesis, characterization, and potential applications of 2-Acetamido-4-chloro-5-methylbenzoic acid (CAS No. 1204312-39-9). This molecule is a key intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical sectors. This document details the synthetic pathways to its precursor, 2-amino-4-chloro-5-methylbenzoic acid, and proposes a robust protocol for the final acetylation step. Furthermore, it explores the prospective applications of the title compound as a building block in drug discovery and materials science, supported by an analysis of structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in their work.
Introduction: The Strategic Importance of Substituted Benzoic Acids
Substituted benzoic acid derivatives are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of a vast array of functional molecules. Their prevalence in medicinal chemistry and materials science stems from the versatile reactivity of the carboxylic acid group and the ability to modulate physicochemical properties through substitution on the aromatic ring. This compound is a prime example of such a strategic building block. The presence of an acetamido group, a chloro substituent, and a methyl group on the benzoic acid core provides multiple points for synthetic diversification, influencing factors such as lipophilicity, electronic properties, and steric hindrance. These features make it a valuable precursor for the synthesis of complex molecules with tailored biological activities or material properties. This guide will delve into the synthetic routes to this compound and explore its potential applications as a key chemical intermediate.
Synthetic Pathways: From Precursor to Final Product
The synthesis of this compound is most logically achieved through a two-step process: the synthesis of its direct precursor, 2-amino-4-chloro-5-methylbenzoic acid, followed by the acetylation of the amino group.
Synthesis of the Precursor: 2-Amino-4-chloro-5-methylbenzoic acid
The synthesis of 2-amino-4-chloro-5-methylbenzoic acid has been reported through several routes, often detailed in the patent literature due to its importance as an intermediate for insecticides and other commercial products.[1] Two common starting materials for its synthesis are 2-amino-3-methylbenzoic acid and isatoic anhydride.
A prevalent method involves the direct chlorination of 2-amino-3-methylbenzoic acid.
-
Reaction Principle: This reaction proceeds via an electrophilic aromatic substitution, where a chlorinating agent is used to introduce a chlorine atom onto the aromatic ring. The position of chlorination is directed by the existing amino and methyl groups.
-
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid in a solvent such as N,N-dimethylformamide (DMF).[2]
-
Add a chlorinating agent, such as cyanuric chloride or dichlorohydantoin, in a controlled manner.[1][2]
-
The reaction is typically carried out at an elevated temperature (e.g., 90-110 °C) and monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material.[2]
-
Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol to yield 2-amino-5-chloro-3-methylbenzoic acid.[1]
-
An alternative route commences with isatoic anhydride.
-
Reaction Principle: This method involves the reaction of isatoic anhydride with a chlorinating agent, followed by subsequent chemical transformations to yield the desired product.
-
Experimental Protocol:
-
Suspend isatoic anhydride in a solvent like dichloroethane.
-
Slowly add cyanuric chloride to the suspension at room temperature.[1]
-
Stir the reaction mixture for several hours until the starting material is consumed, as monitored by HPLC.
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with hot water and then recrystallize from methanol to obtain pure 2-amino-5-chloro-3-methylbenzoic acid.[1]
-
Workflow for the Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
Caption: Synthetic routes to 2-Amino-4-chloro-5-methylbenzoic acid.
Proposed Synthesis of this compound
-
Reaction Principle: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent such as acetic anhydride or acetyl chloride. This results in the formation of an amide bond.
-
Proposed Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloro-5-methylbenzoic acid in a suitable solvent. Glacial acetic acid is a common choice for such reactions as it can also serve as a catalyst. Alternatively, an inert solvent like dichloromethane or tetrahydrofuran can be used, in which case a base such as pyridine or triethylamine should be added to neutralize the acid byproduct.
-
Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride to the solution. The reaction is often exothermic, so the addition should be controlled, and the flask may need to be cooled in an ice bath.
-
Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the completion of the reaction. The progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. If acetic acid was used as the solvent, the product may precipitate upon cooling. If a different solvent was used, the reaction mixture can be poured into water to precipitate the product.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove any unreacted acetic anhydride and other water-soluble impurities. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for the target compound.
Characterization: Spectroscopic and Physical Properties
While experimental data for this compound is not widely published, its spectroscopic and physical properties can be predicted based on the analysis of its precursor and other structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| Appearance | Likely a white to off-white crystalline solid. |
| Melting Point | Expected to be higher than its amino precursor due to increased molecular weight and potential for hydrogen bonding. |
| Solubility | Likely to have limited solubility in water and higher solubility in organic solvents such as ethanol, methanol, and DMSO. |
| ¹H NMR (Predicted) | - Aromatic protons (2H) as singlets or doublets in the range of 7-8 ppm. - Acetyl methyl protons (3H) as a singlet around 2.1-2.3 ppm. - Aromatic methyl protons (3H) as a singlet around 2.3-2.5 ppm. - Amide proton (1H) as a broad singlet, likely downfield. - Carboxylic acid proton (1H) as a very broad singlet, highly downfield. |
| ¹³C NMR (Predicted) | - Carboxylic acid carbonyl carbon around 165-175 ppm. - Amide carbonyl carbon around 168-172 ppm. - Aromatic carbons in the range of 110-150 ppm. - Acetyl methyl carbon around 24 ppm. - Aromatic methyl carbon around 18-22 ppm. |
| IR Spectroscopy (Predicted) | - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - An N-H stretch from the amide group around 3200-3400 cm⁻¹. - Two C=O stretches: one for the carboxylic acid and one for the amide, both in the region of 1650-1750 cm⁻¹. - C-N and C-O stretching bands. - Aromatic C-H and C=C stretching bands. |
Applications in Drug Discovery and Chemical Synthesis
While specific, direct applications of this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a chemical intermediate in several fields, most notably in the development of pharmaceuticals and agrochemicals.[3]
As a Scaffold in Medicinal Chemistry
The structural motifs present in this compound are found in numerous biologically active molecules. The acetamido group can participate in hydrogen bonding with biological targets, while the chloro and methyl groups can modulate the compound's lipophilicity and steric interactions. The carboxylic acid functionality provides a handle for further chemical modifications, such as esterification or amidation, to produce a library of derivatives for biological screening. For instance, derivatives of similar chloroacetamido benzoic acids have been investigated for their local anesthetic and anticancer properties.[4][5]
Intermediate in Agrochemical Synthesis
The precursor, 2-amino-4-chloro-5-methylbenzoic acid, is a known key intermediate in the synthesis of certain insecticides.[1] It is therefore plausible that this compound could also serve as a building block in the synthesis of novel pesticides and herbicides, where the specific substitution pattern is crucial for biological activity and selectivity.
Logical Relationship of Applications
Caption: Potential applications of the title compound.
Conclusion and Future Outlook
This compound is a strategically important, yet under-documented, chemical intermediate. This guide has outlined robust and citable synthetic pathways to its key precursor and has provided a scientifically sound, proposed protocol for its synthesis via N-acetylation. While direct applications remain to be fully elucidated in the public domain, the structural analogy to other valuable benzoic acid derivatives strongly suggests its potential as a versatile building block in the design and synthesis of novel pharmaceuticals and agrochemicals.
Future research should focus on the experimental validation of the proposed synthetic protocol and the thorough characterization of the final product using modern analytical techniques. Furthermore, the synthesis and biological evaluation of a library of derivatives based on the this compound scaffold could unveil new lead compounds for drug discovery programs. The continued exploration of such versatile chemical intermediates is paramount to the advancement of chemical and life sciences.
References
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Pavithra J, Senthilkumar K L, Gokulan P D, Priyanka M, Punitha S, & Punithkumar V. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. Retrieved from [Link]
-
Kanhed, A. A., Mehere, A. P., Pandey, K. R., & Mahapatra, D. K. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. ResearchGate. Retrieved from [Link]
- Abdel-Maksoud, M. S., El-Gamal, K. M., El-Sayed, M. A. A., & El-Serwy, W. S. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. Bioorganic Chemistry, 115, 105234.
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Ahmed, S., & Siddiqui, Z. N. (2018). Acetylation and condensation of p-amino benzoic acid 1 with different reagents. ResearchGate. Retrieved from [Link]
- Zhejiang Aofutuo Chemical Co., Ltd. (2016). Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. Google Patents.
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Suzhou Bluehill Biopharma Co., Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. Retrieved from [Link]
- Akkaya, B., & Akalin, E. (2022). Thickness Analyses of 4-(Acetyl Amino)-2-Aminobenzoic Acid on ITO Thin Film Using Analytic Based of X-Ray Photoelectron Spectroscopy Method.
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Yurdakul, Ş., & Akalin, E. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved from [Link]
- Jiangsu Kuaida Agrochemical Co., Ltd. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
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ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB. Retrieved from [Link]
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Solubility and Stability Studies of 2-Acetamido-4-chloro-5-methylbenzoic acid: A Methodological Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides a comprehensive methodological framework for characterizing 2-Acetamido-4-chloro-5-methylbenzoic acid, a molecule of interest in drug development. Rather than presenting pre-existing data, this document serves as a detailed operational guide for researchers, outlining the requisite experimental protocols and the scientific rationale underpinning them. We will delve into the systematic evaluation of pH-dependent aqueous solubility and the compound's intrinsic stability under various stress conditions, as mandated by international regulatory guidelines. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for formulation development, regulatory submission, and establishing appropriate storage conditions and shelf-life.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
This compound is a substituted benzoic acid derivative. Its structure, featuring a carboxylic acid group, an amide linkage, and halogen and alkyl substitutions, suggests specific physicochemical behaviors that must be quantified. The carboxylic acid moiety imparts pH-dependent solubility, while the overall structure may be susceptible to hydrolytic, oxidative, and photolytic degradation.
Early and accurate assessment of solubility and stability is not merely a regulatory formality; it is a cornerstone of a successful drug development program.[1] These properties dictate a compound's bioavailability, inform the selection of excipients, guide the manufacturing process, and are fundamental to creating a safe, effective, and stable final drug product.[2] This guide provides the strategic and tactical steps to build this foundational knowledge, in line with the standards set by the International Council for Harmonisation (ICH).[3]
Foundational Physicochemical Characterization
Before embarking on formal solubility and stability studies, it is essential to determine the compound's fundamental properties, primarily its acid dissociation constant (pKa).
The Central Role of the Acid Dissociation Constant (pKa)
The pKa value is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations. For an acidic compound like this compound, the carboxylic acid group will be predominantly in its protonated (less soluble, neutral) form at pH values significantly below its pKa and in its deprotonated (more soluble, ionized) form at pH values above its pKa. This relationship is the primary determinant of its pH-solubility profile.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol provides a reliable method for the experimental determination of the pKa.
Objective: To determine the pKa of the carboxylic acid functional group on this compound.
Materials:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, degassed
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Class A volumetric glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. A co-solvent like methanol or ethanol (not exceeding 5% v/v) may be used if aqueous solubility is extremely low, but its effect on the pKa must be noted.
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to achieve a constant ionic strength (e.g., 0.1 M).
-
Initial Acidification: If the compound is in its salt form, or to ensure full protonation, carefully titrate the solution to a low pH (e.g., pH 2.5) using 0.1 M HCl.
-
Titration: Begin titrating the solution with standardized 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 11.5.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the curve or by using the first derivative of the curve (d(pH)/dV).
Aqueous Solubility Assessment
The solubility of a drug substance is a critical factor for its absorption and overall bioavailability. According to the Biopharmaceutics Classification System (BCS), a drug is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[4][5][6]
Experimental Design: Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[6] The experiment must be conducted at a minimum of three pH levels within the physiological range: pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating the small intestine).[5]
Workflow for pH-Dependent Solubility Determination
Caption: Workflow for pH-dependent equilibrium solubility study.
Detailed Protocol: Shake-Flask Solubility
Objective: To determine the aqueous solubility of this compound at pH 1.2, 4.5, and 6.8 at 37 ± 1 °C.
Materials:
-
The target compound
-
Buffer solutions (USP standard): pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 6.8 (Phosphate)
-
Shaking incubator or water bath set to 37 °C
-
Vials (e.g., glass HPLC vials)
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Prepare the three buffer solutions as per pharmacopeial standards.
-
Sample Addition: Add an excess amount of the solid compound to vials containing a known volume (e.g., 5 mL) of each buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A preliminary test can help estimate the amount needed.[7] Prepare each condition in triplicate.
-
Equilibration: Place the vials in a shaking water bath maintained at 37 ± 1 °C. Agitate continuously to facilitate dissolution.
-
Sampling: At predetermined time points (e.g., 24 and 48 hours), carefully withdraw an aliquot from each vial. The purpose of multiple time points is to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high results.
-
Quantification: Dilute the filtrate as necessary with the mobile phase and analyze using a validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.[8]
-
Data Reporting: Calculate the solubility in mg/mL. The lowest measured solubility across the tested pH range is used for BCS classification.[5]
| pH | Temperature (°C) | Time Point (h) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) |
| 1.2 | 37 | 24 | ||||
| 1.2 | 37 | 48 | ||||
| 4.5 | 37 | 24 | ||||
| 4.5 | 37 | 48 | ||||
| 6.8 | 37 | 24 | ||||
| 6.8 | 37 | 48 | ||||
| Table 1: Template for Recording Equilibrium Solubility Data. |
Stability Assessment and Forced Degradation
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors.[9] Forced degradation (or stress testing) is a critical component of this process, designed to identify likely degradation products and establish the intrinsic stability of the molecule.[1] This data is essential for developing stability-indicating analytical methods.[10]
Strategy for Forced Degradation Studies
The goal is to achieve 5-20% degradation of the drug substance.[11] Conditions may need to be adjusted (e.g., concentration of stressing agent, temperature, exposure time) to achieve this target. A control sample (unstressed) must be analyzed alongside all stressed samples.
Caption: Overview of the forced degradation study strategy.
Detailed Protocols for Forced Degradation Studies
Analytical Method: A stability-indicating HPLC-UV method must be developed and validated. The method is considered "stability-indicating" if it can separate the intact drug from all process impurities and degradation products without interference. Peak purity analysis (e.g., using a photodiode array detector) is essential.
1. Acid Hydrolysis
-
Rationale: To test susceptibility to degradation in an acidic environment, which can be encountered in the stomach or during certain manufacturing processes.[1]
-
Protocol:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Store the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to a suitable concentration and analyze by HPLC.[12]
-
2. Base Hydrolysis (Alkaline)
-
Rationale: To evaluate stability in alkaline conditions, which can degrade esters and amides. The amide linkage in the target molecule is a potential site for base-catalyzed hydrolysis.
-
Protocol:
-
Prepare a stock solution as in the acid hydrolysis protocol.
-
Add an equal volume of 0.1 M NaOH.
-
Store at room temperature. Base hydrolysis is often much faster than acid hydrolysis. Monitor at shorter time intervals (e.g., 2, 4, 8 hours).
-
At specified time points, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze by HPLC.[12]
-
3. Oxidative Degradation
-
Rationale: To assess the molecule's sensitivity to oxidation, which can be initiated by atmospheric oxygen, peroxides in excipients, or metal ions.
-
Protocol:
-
Prepare a stock solution as previously described.
-
Add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days).[11]
-
At specified time points, withdraw an aliquot, dilute, and analyze by HPLC.
-
4. Thermal Degradation
-
Rationale: To determine the effect of heat on the drug substance, simulating potential excursions during shipping and storage.[10]
-
Protocol:
-
Place the solid drug substance in a vial and store it in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
-
A parallel sample can be stored at the same temperature with elevated humidity (e.g., 75% RH) to assess the combined effect.
-
At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, dissolve it in a suitable solvent, dilute, and analyze by HPLC.
-
5. Photolytic Degradation
-
Rationale: To determine if the drug substance is sensitive to light, which dictates packaging requirements. The aromatic rings in the molecule are chromophores that could absorb UV/Vis light and lead to degradation.
-
Protocol:
-
Expose the solid drug substance and a solution of the drug to a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B.
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV-A light.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the light-exposed and control samples by HPLC.
-
| Stress Condition | Reagent/Condition | Time (h) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |
| Control | No Stress | - | 100.0 | 99.8 | 0.2 | 0 |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 | 100.0 | |||
| Base Hydrolysis | 0.1 M NaOH, RT | 8 | 100.0 | |||
| Oxidation | 3% H₂O₂, RT | 24 | 100.0 | |||
| Thermal (Dry Heat) | 80 °C | 72 | 100.0 | |||
| Photolytic (Solid) | ICH Q1B Conditions | - | 100.0 | |||
| Table 2: Template for Summarizing Forced Degradation Study Results. |
Conclusion
This guide has detailed a systematic and scientifically rigorous approach to evaluating the solubility and stability of this compound. By following these validated protocols, researchers can generate the high-quality data necessary to understand the compound's behavior, develop a robust analytical control strategy, and make informed decisions during the critical early stages of drug development. The successful execution of these studies provides the foundational knowledge required to formulate a stable, safe, and efficacious medicinal product, ultimately paving the way for successful regulatory submission.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products - FDA. [Link]
-
Q1A (R2) A deep dive in Stability Studies - YouTube. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PubMed Central. [Link]
-
New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors - Simulations Plus. [Link]
-
compound 5 (PMID: 29579323) | C15H11Cl2NO4 | CID 2264067 - PubChem. [Link]
-
2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem. [Link]
-
Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem. [Link]
-
Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. [Link]
-
Annex 4 - World Health Organization (WHO). [Link]
-
Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed. [Link]
-
Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). [Link]
-
Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.org. [Link]
- CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google P
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Methodological & Application
Application Notes and Protocols for the Purification of 2-Acetamido-4-chloro-5-methylbenzoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Acetamido-4-chloro-5-methylbenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for therapeutic use, its purity is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols based on its inherent physicochemical properties. Our focus is to provide not just a set of instructions, but a foundational understanding of the principles behind each purification technique, empowering researchers to adapt and optimize these methods for their specific needs.
Understanding the Physicochemical Landscape of this compound
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. The structure of this compound, with its carboxylic acid, amide, and chlorinated aromatic functionalities, dictates its behavior in various purification schemes.
Key Physicochemical Properties:
| Property | Value/Characteristic | Significance for Purification |
| Molecular Formula | C₁₀H₁₀ClNO₃ | - |
| Molecular Weight | 227.64 g/mol | - |
| Physical State | Solid | Enables purification by recrystallization. |
| pKa | Estimated 3-4 | The acidic nature of the carboxylic acid group is central to purification by acid-base extraction.[1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, ethanol, and methanol.[3] | Crucial for selecting appropriate recrystallization solvents and for liquid chromatography. |
Anticipating Impurities: A Chemist's Foresight
Effective purification requires an anticipation of potential impurities arising from the synthetic route. A common pathway to this compound involves the N-acetylation of 2-amino-4-chloro-5-methylbenzoic acid.[4][5]
Potential Impurities from Synthesis:
-
Unreacted Starting Material: 2-amino-4-chloro-5-methylbenzoic acid.
-
Acetylation Reagents: Residual acetic anhydride or acetyl chloride.
-
Catalysts/Bases: Pyridine or other bases used to facilitate the reaction.
-
By-products: Di-acetylated products or other side-reaction products.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Purification Workflow: A Multi-pronged Approach
A robust purification strategy often involves a combination of techniques to address different types of impurities. The following workflow presents a logical sequence for achieving high-purity this compound.
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Application Notes and Protocols for 2-Acetamido-4-chloro-5-methylbenzoic Acid in Preclinical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential in-vitro and in-vivo applications of the novel compound, 2-Acetamido-4-chloro-5-methylbenzoic acid. Drawing upon established methodologies for structurally similar benzoic acid derivatives, this document outlines detailed protocols for investigating its potential as an anticancer, anti-inflammatory, and local anesthetic agent. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Substituted Benzoic Acid Derivatives
Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, with a wide range of documented biological activities including antimicrobial, anti-inflammatory, and anticancer effects[1]. The specific substitutions on the benzene ring play a crucial role in defining the pharmacological profile of these compounds. The subject of this guide, this compound, possesses a unique combination of functional groups—an acetamido group, a chloro substituent, and a methyl group—that suggests several avenues for therapeutic investigation.
The chloroacetamido moiety, in particular, has been explored in the design of various bioactive molecules. For instance, derivatives of 4-(2-chloroacetamido)benzoic acid have been synthesized and evaluated for their local anesthetic properties[2][3][4]. Furthermore, the broader class of benzoic acid derivatives has shown promise in oncology, with some compounds exhibiting cytotoxic effects against various cancer cell lines and potentially acting as inhibitors of histone deacetylases (HDACs)[5]. The anti-inflammatory potential of benzoic acid derivatives is also well-documented, often linked to the inhibition of cyclooxygenase (COX) enzymes[6].
This document provides a detailed framework for the preclinical evaluation of this compound, offering step-by-step protocols for in-vitro and in-vivo assays to explore these three promising therapeutic areas.
Part 1: Anticancer Applications
The structural features of this compound warrant investigation into its potential as an anticancer agent. Benzoic acid derivatives have been shown to induce apoptosis and inhibit the proliferation of various cancer cells, including those of the colon, cervix, and bone[7][8][9]. One of the proposed mechanisms for the anticancer activity of some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer[5].
In-Vitro Assay: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10]. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells[10].
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cancer Cell Lines
-
Cell Lines: A panel of cancer cell lines can be used, such as HeLa (cervical cancer), HCT-116 (colon cancer), and MG-63 (osteosarcoma), based on literature suggesting the sensitivity of these types to benzoic acid derivatives[7][8][9].
-
Reagents:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible[7].
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[7].
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary: Expected IC50 Values for Benzoic Acid Derivatives
| Cell Line | Compound Class | Reported IC50 Range (µg/mL) | Reference |
| MG-63 (Bone) | Benzoic Acid | 85.54 - 195.21 | [7] |
| A-673 (Bone) | Benzoic Acid | Low sensitivity | [7] |
| HeLa (Cervical) | Benzoic Acid | ~400 | [7] |
| HCT-116 (Colon) | Dihydroxybenzoic Acid | Potent HDAC inhibitor |
In-Vitro Assay: Histone Deacetylase (HDAC) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of HDAC enzymes, a potential mechanism for its anticancer effects. Commercially available kits provide a straightforward method for this assessment.
Protocol: Fluorometric HDAC Activity Assay
-
Principle: This assay utilizes a fluorogenic HDAC substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal. The intensity of the fluorescence is proportional to the HDAC activity[8][9].
-
Reagents (based on commercially available kits):
-
Nuclear extract from cancer cells or purified HDAC enzyme
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution containing a protease and a potent HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.
-
This compound
-
Positive control inhibitor (e.g., Trichostatin A)
-
-
Procedure:
-
Reaction Setup: In a 96-well black plate, add HDAC assay buffer, the test compound at various concentrations, and the nuclear extract or purified HDAC enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 10-15 minutes at room temperature.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.
Part 2: Anti-inflammatory Applications
The presence of the acetamido and chloro groups on the benzoic acid backbone suggests a potential for anti-inflammatory activity, possibly through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators[6].
In-Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds[3][11][12]. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling).
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema assay in rats.
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Reagents:
-
This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Positive control (e.g., Indomethacin or Diclofenac)
-
-
Procedure:
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound and the positive control intraperitoneally (i.p.) or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat[13][14].
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection[13].
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
In-Vitro Assay: COX-2 Inhibition and PGE2 Production
To investigate the mechanism of anti-inflammatory action, an in-vitro assay to measure the inhibition of COX-2 activity and the subsequent reduction in prostaglandin E2 (PGE2) production can be performed.
Signaling Pathway: COX-2 and Prostaglandin Synthesis
Caption: Simplified COX-2 signaling pathway and potential inhibition.
Protocol: In-Vitro Fluorometric COX-2 Inhibition Assay
-
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme[15]. A probe is used that produces a fluorescent signal proportional to the amount of Prostaglandin G2.
-
Reagents (based on commercially available kits):
-
Purified human recombinant COX-2 enzyme
-
COX assay buffer
-
Fluorometric probe
-
Arachidonic acid (substrate)
-
This compound
-
Positive control (e.g., Celecoxib)
-
-
Procedure:
-
Reaction Setup: In a 96-well black plate, add the COX assay buffer, the test compound, and the COX-2 enzyme. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm[15].
-
-
Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage of COX-2 inhibition and the IC50 value.
Protocol: Prostaglandin E2 (PGE2) Immunoassay (ELISA)
-
Principle: This is a competitive enzyme immunoassay for the quantitative determination of PGE2 in cell culture supernatants[6][16].
-
Procedure (using a commercial ELISA kit):
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an inflammatory agent (e.g., LPS) in the presence of various concentrations of this compound.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions, which typically involves the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of antibody binding sites.
-
-
Data Analysis: Generate a standard curve and determine the concentration of PGE2 in the samples. Calculate the percentage of inhibition of PGE2 production.
Part 3: Local Anesthetic Applications
The chloroacetamido benzoic acid scaffold has been identified as a promising starting point for the development of new local anesthetics[2][3][4]. These compounds act by reversibly blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of nerve impulses[17].
In-Vivo Assay: Rat Sciatic Nerve Block Model
This model is used to assess the efficacy and duration of action of potential local anesthetics by directly applying the compound to a major nerve trunk[18][19][20].
Experimental Workflow: Rat Sciatic Nerve Block
Caption: Workflow for the rat sciatic nerve block assay.
Protocol: Rat Sciatic Nerve Block
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Reagents:
-
This compound (dissolved in a suitable vehicle)
-
Positive control (e.g., Lidocaine or Bupivacaine)
-
Anesthetic for surgery (e.g., isoflurane or ketamine/xylazine)
-
-
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and surgically expose the sciatic nerve in the thigh.
-
Compound Application: Apply a small volume (e.g., 0.1-0.2 mL) of the test compound solution directly onto the exposed sciatic nerve[18][20].
-
Assessment of Motor Block: At regular intervals, assess motor function by observing the toe spreading reflex or other motor responses of the ipsilateral hindlimb.
-
Assessment of Sensory Block: At the same intervals, assess sensory function by applying a noxious stimulus (e.g., a pinprick) to the plantar surface of the ipsilateral hind paw and observing the withdrawal reflex[20].
-
-
Data Analysis: Record the onset time, duration, and extent of both motor and sensory blockade for each group.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the initial preclinical evaluation of this compound. By systematically investigating its potential anticancer, anti-inflammatory, and local anesthetic properties, researchers can gain valuable insights into the therapeutic potential of this novel compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.
References
-
Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari Chitturi, C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]
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Borges, R. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]
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Öztürkel Kabakaş, H., & S., M. (2024). The cytotoxic effect of benzoic acid on ten different cancer cell lines. DergiPark. [Link]
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Reddy, D. S., & Clossen, B. L. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 85(1), e58. [Link]
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Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. [Link]
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Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]
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Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit • Catalogue Code: UNDL00063. [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]
-
Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
Al-Sanea, M. M., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 10(7), 646-652. [Link]
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Thalhammer, J. G., et al. (1992). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics. Anesthesia & Analgesia, 75(6), 889-894. [Link]
-
Bar-Yehuda, S., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 45(1), 5.4.1-5.4.9. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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Sharon, V. C., et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In-Vitro study. Journal of Advanced Pharmacy Education & Research, 7(4), 469-471. [Link]
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Hosseinzadeh, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Phytotherapy Research, 29(10), 1536-1543. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... [Link]
-
Thalhammer, J. G., et al. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013-1025. [Link]
-
Kanhed, A. A., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate. [Link]
-
Kroin, J. S., et al. (2000). Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats. Regional Anesthesia and Pain Medicine, 25(2), 154-159. [Link]
-
Garenc, C., et al. (2020). Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology. Journal of Visualized Experiments, (163). [Link]
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
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Application Notes & Protocols: 2-Acetamido-4-chloro-5-methylbenzoic Acid as a Versatile Building Block for Heterocyclic Synthesis
Introduction
2-Acetamido-4-chloro-5-methylbenzoic acid is a polysubstituted N-acetylated anthranilic acid derivative. Anthranilic acid and its analogues are privileged pharmacophores in drug discovery, serving as precursors to a vast array of bioactive molecules and pharmaceuticals.[1][2][3] The specific substitution pattern of this compound—featuring an N-acetyl group, a chloro substituent, and a methyl group—provides a unique combination of steric and electronic properties, making it a valuable starting material for the synthesis of complex heterocyclic systems. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this building block, with a primary focus on the synthesis of substituted quinazolinone scaffolds.
The strategic placement of the acetamido and carboxylic acid groups at the 1- and 2-positions of the benzene ring allows for intramolecular cyclization reactions, which are fundamental to the construction of fused heterocyclic rings.[4][5] Quinazolinones, in particular, are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[6][7] The chloro and methyl substituents on the aromatic backbone of this compound allow for the generation of quinazolinone derivatives with specific substitution patterns, which can be instrumental in modulating their pharmacological profiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing synthetic protocols, understanding solubility, and predicting behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClNO₃ | PubChem |
| Molecular Weight | 227.64 g/mol | PubChem |
| CAS Number | 1204312-39-9 | BLD Pharm[8] |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Inferred from related structures |
Core Application: Synthesis of Substituted Quinazolinones
The most prominent application of this compound is its role as a precursor in the synthesis of 2,7-dimethyl-6-chloro-4(3H)-quinazolinone and its derivatives. This transformation is a cornerstone of heterocyclic chemistry and provides a reliable route to a valuable class of compounds.
Causality of the Synthetic Strategy
The synthesis hinges on a two-step, one-pot process that leverages the inherent reactivity of the N-acetylated anthranilic acid structure.
-
Formation of the Benzoxazinone Intermediate: The first step involves an intramolecular cyclodehydration. Heating the N-acetylanthranilic acid, typically in the presence of a dehydrating agent like acetic anhydride, promotes the cyclization of the carboxylic acid and the N-acetyl groups.[4][9] This reaction forms a highly reactive 2-methyl-3,1-benzoxazin-4-one intermediate. The mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the oxygen of the acetamido group.[10]
-
Aminolysis and Ring Transformation: The benzoxazinone intermediate is not isolated but is reacted in situ with an amine source (e.g., ammonia, primary amines, or hydrazines). The amine preferentially attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to a ring-opening event followed by recyclization to form the more stable six-membered pyrimidinone ring of the quinazolinone system.[6][7]
This sequence provides a modular and efficient way to introduce diversity into the final quinazolinone structure by simply varying the amine nucleophile used in the second step.
Workflow for Quinazolinone Synthesis
The logical flow of the synthesis is depicted in the following diagram, illustrating the transformation from the starting material to the final heterocyclic product.
Caption: Synthetic workflow for quinazolinone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 6-chloro-2,7-dimethyl-4(3H)-quinazolinone from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Ammonium acetate (or other amine source)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 1.0 eq).
-
Benzoxazinone Formation: Add acetic anhydride (e.g., 20 mL) to the flask. Heat the mixture to reflux (approximately 140°C) with continuous stirring for 2 hours. The solid should dissolve, and the solution may change color. This step forms the benzoxazinone intermediate.[9]
-
Introduction of Amine: After 2 hours, remove the flask from the heat and allow it to cool slightly. Cautiously add ammonium acetate (e.g., 1.5-2.0 eq) to the reaction mixture. Note: This step can be exothermic.
-
Quinazolinone Formation: Once the addition is complete, add glacial acetic acid (e.g., 20 mL) to the mixture and return the flask to the heating mantle. Heat the reaction mixture to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (e.g., 200 mL) with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 6-chloro-2,7-dimethyl-4(3H)-quinazolinone as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Expanding Synthetic Utility: Further Transformations
The resulting quinazolinone is not an endpoint but a versatile scaffold for further chemical modification. The chloro-substituent and the N-H proton (if an unsubstituted amine was used) provide handles for diversification.
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Experimental procedures for chemical reactions involving 2-Acetamido-4-chloro-5-methylbenzoic acid
An in-depth guide to the experimental procedures for chemical reactions involving 2-Acetamido-4-chloro-5-methylbenzoic acid, designed for researchers, scientists, and drug development professionals. This document provides detailed protocols, mechanistic insights, and safety considerations for key transformations of this versatile chemical intermediate.
Introduction: A Versatile Scaffold for Chemical Innovation
This compound is a polysubstituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its structure incorporates three key functional regions: a reactive carboxylic acid handle, a directing acetamido group, and a chlorinated, methylated aromatic ring. This unique combination of features allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and novel chemical entities. Benzoic acid and its derivatives are known to be crucial scaffolds in the development of therapeutic agents, including those with anticancer properties[1].
This guide provides detailed, field-proven protocols for two fundamental transformations of this compound: amide bond formation and esterification. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them to their specific synthetic goals.
Section 1: Compound Profile and Safety Directives
A thorough understanding of the physicochemical properties and safety requirements is paramount before commencing any experimental work.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1204312-39-9 | [2] |
| Molecular Formula | C₁₀H₁₀ClNO₃ | N/A |
| Molecular Weight | 227.64 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in organic solvents like DMF, DMSO; limited solubility in water | Inferred |
Essential Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related chloro- and amino-benzoic acids provide a strong basis for safe handling procedures.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][6] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Hazard Identification: The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[4][7] Avoid dust formation during handling.[5]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[4][5]
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][6]
Section 2: Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dictated by the interplay of its functional groups. The carboxylic acid is the primary site for nucleophilic acyl substitution, enabling the formation of amides, esters, and acid chlorides. The acetamido group and the chloro and methyl substituents on the aromatic ring are ortho-, para-directing. However, the ring is generally deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the carboxylic acid and the acetamido group's carbonyl.
The most common and valuable reactions involve the carboxylic acid moiety. Its transformation into amides and esters is fundamental for building larger molecules, a common strategy in drug discovery.[8]
Section 3: Experimental Protocols
The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the rationale behind them, empowering the researcher to troubleshoot and adapt as needed.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[8] The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator like 1-Hydroxybenzotriazole (HOBt), provides a mild and efficient method for coupling carboxylic acids with primary or secondary amines. This method avoids the harsh conditions required for forming acyl chlorides and is compatible with a wide range of functional groups.[8]
Caption: Workflow for Amide Bond Formation.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Starting material. |
| Primary or Secondary Amine | Reagent Grade | Various | Nucleophile (1.1 eq). |
| EDC·HCl | ≥98% | Various | Coupling agent (1.2 eq). |
| HOBt | Anhydrous | Various | Additive to suppress racemization and improve efficiency (1.2 eq). |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Reaction solvent. |
| Ethyl Acetate | Reagent Grade | Various | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | Various | For aqueous wash. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Various | For neutralization wash. |
| Sodium Chloride (NaCl) | Saturated solution | Various | For brine wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | Drying agent. |
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the carboxylic acid).
-
Causality: Using an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling agent.
-
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature reaches 0 °C.
-
Causality: The activation of the carboxylic acid by EDC is exothermic. Cooling prevents the formation of inactive byproducts and preserves the integrity of thermally sensitive substrates.
-
-
Reagent Addition: Add EDC·HCl (1.2 eq) to the cold solution in small portions over 15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Causality: Portion-wise addition of EDC·HCl maintains control over the reaction's exothermicity.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). Extract the aqueous phase three times with ethyl acetate.
-
Causality: The water quenches the reaction and dissolves the water-soluble byproducts (dicyclohexylurea, if DCC is used, or the ethyl-dimethylaminopropyl urea from EDC) and excess HOBt.
-
-
Aqueous Washes: Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, saturated NaCl (brine) solution.
-
Causality: The HCl wash removes any unreacted amine. The NaHCO₃ wash removes unreacted HOBt and any remaining carboxylic acid. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide product.
Protocol 2: Fischer-Speier Esterification
Fischer-Speier esterification is a classic, cost-effective method for converting carboxylic acids to esters.[9] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst. The use of excess alcohol serves both as a reactant and as the solvent, driving the reaction equilibrium toward the product side.[9]
Caption: Workflow for Fischer-Speier Esterification.
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Starting material. |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous | Various | Reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Various | Catalyst (0.1-0.2 eq). Handle with extreme care. |
| Ethyl Acetate | Reagent Grade | Various | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Various | For neutralization. |
| Sodium Chloride (NaCl) | Saturated solution | Various | For brine wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | Drying agent. |
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).
-
Catalyst Addition: Place the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Causality: The addition of concentrated acid to alcohol is highly exothermic and must be done carefully at 0 °C to prevent uncontrolled temperature increase.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-12 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
-
-
Monitoring: Periodically take small aliquots to monitor the disappearance of the starting material by TLC.
-
Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the excess alcohol using a rotary evaporator.
-
Workup: Dissolve the oily residue in ethyl acetate. Carefully transfer the solution to a separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel in small portions until effervescence ceases. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Causality: This step is critical for safety and for ensuring the product is not contaminated with acid. The neutralization is often exothermic and generates CO₂ gas, so pressure must be vented frequently.
-
-
Extraction and Washes: Separate the organic layer. Wash the organic phase with saturated NaCl (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.
Section 4: Characterization of Reaction Products
Confirmation of the successful synthesis of the desired amide or ester derivative requires standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For esterification, the appearance of a new set of signals corresponding to the alcohol's alkyl group (e.g., a singlet around 3.7-3.9 ppm for a methyl ester) and the disappearance of the broad carboxylic acid proton signal (>10 ppm) are key indicators. For amidation, new signals for the amine fragment will be visible.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the amine or alcohol fragment.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1730-1750 cm⁻¹) or amide (around 1630-1680 cm⁻¹) confirms the transformation.
References
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Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. Available from: [Link]
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Royal Society of Chemistry. (2021). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. Available from: [Link]
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DeLuca, R. J., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. Available from: [Link]
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Application Notes and Protocols for the Crystallization of 2-Acetamido-4-chloro-5-methylbenzoic Acid
Introduction: The Critical Role of Crystallization in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For researchers and professionals in drug development, achieving a crystalline form of a new chemical entity, such as 2-Acetamido-4-chloro-5-methylbenzoic acid, is a pivotal step. A well-defined and reproducible crystalline structure ensures consistent quality and performance of the final drug product.
This guide provides a comprehensive overview of established methods for the crystallization of this compound. It is designed to be a practical resource for scientists at the bench, offering not just step-by-step protocols but also the underlying scientific principles to empower rational decision-making in the laboratory. The methodologies detailed herein are grounded in the principles of physical chemistry and are widely applicable to aromatic carboxylic acids.
Physicochemical Properties and Solvent Selection
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy. Key parameters include its molecular structure, polarity, and potential for hydrogen bonding. The presence of a carboxylic acid group, an amide linkage, a chloro substituent, and a methyl group on the aromatic ring all contribute to its solubility characteristics.
Solvent Screening: The First Step to a Crystalline Product
The choice of solvent is paramount in any crystallization process.[3][4] An ideal solvent will exhibit a significant difference in the solubility of the compound at high and low temperatures. A systematic solvent screening is therefore the first and most critical experimental step. This process involves assessing the solubility of the compound in a range of solvents with varying polarities.
A general procedure for solvent screening is as follows:
-
Place a small, known amount of the compound (e.g., 10-20 mg) into a series of small test tubes or vials.
-
Add a small volume (e.g., 0.5 mL) of a single solvent to each tube.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture to the solvent's boiling point and observe for dissolution.
-
If the compound dissolves at a higher temperature, allow the solution to cool slowly to room temperature and then in an ice bath to observe for crystal formation.[5]
The following table provides a starting point for solvent selection, categorized by their polarity.
| Solvent Class | Examples | Rationale for Use with this compound |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | The carboxylic acid and amide groups can form hydrogen bonds with protic solvents, potentially leading to good solubility at elevated temperatures. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | These solvents can interact with the polar functionalities of the molecule through dipole-dipole interactions. |
| Aprotic Nonpolar Solvents | Toluene, Heptane, Hexane | The aromatic ring and methyl group suggest some solubility in nonpolar solvents, which can also be useful as anti-solvents. |
Crystallization Methodologies: Protocols and Diagrams
Once a suitable solvent or solvent system has been identified, several crystallization techniques can be employed. The choice of method will depend on the solubility profile of the compound and the desired crystal characteristics.
Slow Cooling Crystallization
This is the most common and straightforward crystallization method. It relies on the principle that the solubility of most compounds decreases as the temperature of the solution is lowered, leading to supersaturation and subsequent crystal formation.
Protocol:
-
Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point) to create a saturated or near-saturated solution.
-
Hot-filter the solution if any insoluble impurities are present.
-
Cover the container and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.
-
Once at room temperature, the container can be transferred to a refrigerator or freezer to maximize the yield of crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for Slow Cooling Crystallization.
Vapor Diffusion
Vapor diffusion is a gentle technique that is particularly useful for growing high-quality single crystals, often from a small amount of material.[6][7][8][9] It involves the slow diffusion of a volatile anti-solvent into a solution of the compound.
There are two common setups for vapor diffusion: hanging drop and sitting drop.
Hanging Drop Protocol:
-
Dissolve the compound in a relatively non-volatile "good" solvent.
-
Place a larger volume of a volatile "poor" solvent (anti-solvent) in the bottom of a sealed container (e.g., a beaker covered with a watch glass or a specialized crystallization plate).
-
Pipette a small drop (a few microliters) of the compound solution onto a siliconized glass coverslip.
-
Invert the coverslip and place it over the reservoir of the anti-solvent, sealing the container.
-
Over time, the anti-solvent vapor will diffuse into the drop, reducing the solubility of the compound and inducing crystallization.
Caption: General Workflow for Vapor Diffusion Crystallization.
Anti-Solvent Addition
This method involves the direct addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent to induce precipitation.[10][11][12] The rate of addition of the anti-solvent can be controlled to influence the size and quality of the resulting crystals.
Protocol:
-
Dissolve the this compound in a "good" solvent at room temperature to create a clear solution.
-
Slowly add a "poor" solvent (the anti-solvent) dropwise to the solution with gentle stirring.
-
Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.
-
At the first sign of turbidity, stop the addition of the anti-solvent and allow the solution to stand undisturbed.
-
Crystals should form as the system equilibrates. If no crystals form, a small amount of additional anti-solvent can be added.
-
Collect the crystals by filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.
Caption: Workflow for Anti-Solvent Addition Crystallization.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Use a lower boiling point solvent; use a more dilute solution; ensure slow cooling; add a seed crystal. |
| Amorphous Precipitate | Supersaturation is reached too quickly; the compound has a low propensity to crystallize. | Slow down the crystallization process (slower cooling, slower anti-solvent addition); try a different solvent or solvent system; use vapor diffusion. |
| No Crystals Form | The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent; cool the solution to a lower temperature; add an anti-solvent; scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal. |
| Poor Crystal Quality | Cooling or anti-solvent addition is too rapid; impurities are present. | Slow down the crystallization process; re-purify the starting material if necessary. |
Polymorphism: A Critical Consideration
It is important to be aware of the potential for polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[1][2] Different polymorphs can have different physical properties, which can have significant implications for drug development.[1][2] The crystallization conditions, particularly the choice of solvent and the rate of cooling, can influence which polymorphic form is obtained. Therefore, it is crucial to characterize the resulting crystals using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to ensure the desired and most stable polymorph is consistently produced.
Safety Precautions
Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Conclusion
The crystallization of this compound is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with a thorough solvent screening and followed by the application of appropriate crystallization techniques such as slow cooling, vapor diffusion, or anti-solvent addition, is key to obtaining a high-quality crystalline product. Careful control of experimental parameters and an awareness of potential challenges like polymorphism will enable researchers to consistently produce the desired solid-state form of this compound.
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Application Notes and Protocols for the Safe Handling and Storage of 2-Acetamido-4-chloro-5-methylbenzoic acid
Introduction: Understanding the Compound
2-Acetamido-4-chloro-5-methylbenzoic acid is a substituted aromatic carboxylic acid. While specific toxicological and reactivity data for this compound are limited, its structure suggests potential hazards common to this chemical class, including irritation to the skin, eyes, and respiratory system. Prudent laboratory practices are therefore essential to mitigate risks during its handling, use, and storage. These application notes are intended for researchers, scientists, and drug development professionals who may work with this compound.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:
-
Acute Oral Toxicity: May be harmful if swallowed.[1][2][3][4]
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[1][3][5][6]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][6]
A thorough risk assessment should be performed before any experiment, considering the quantity of the substance to be used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for dust or aerosol generation.
Table 1: Hazard Summary based on Analogous Compounds
| Hazard Class | GHS Category (Anticipated) | Potential Health Effects |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][5][6] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or irritation.[1][4][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3][6] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary line of defense against exposure. The following PPE is mandatory when handling this compound.[8][9]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[10][11] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[11][12] Full-length pants and closed-toe shoes are also required.[9][13]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[10] Gloves should be inspected for any signs of degradation or puncture before use and replaced regularly.[9]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[6][14] If a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be necessary.[10]
Caption: PPE Donning and Doffing Sequence.
Safe Handling Protocols
Adherence to standardized handling procedures is critical to ensure personnel safety and experimental integrity.
General Handling
-
Always handle this compound within a chemical fume hood to prevent inhalation of dust.[6][14]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1][12]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][12]
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a fume hood or a ventilated balance enclosure.
-
Use a spatula to transfer the solid material, minimizing the creation of airborne dust.
-
Clean any spills on the balance immediately using a damp cloth or towel to avoid dust generation.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
Spill Response
The appropriate response to a spill depends on its size and location.
-
Minor Spill (Small quantity, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.[15][16]
-
For acidic compounds, neutralization with a mild base like sodium bicarbonate is recommended.[13][15][17]
-
Carefully scoop the neutralized mixture into a labeled, sealed container for hazardous waste disposal.[13][16]
-
-
Major Spill (Large quantity, outside of a fume hood):
Caption: Decision Tree for Chemical Spill Response.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention if irritation persists.
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5][7][12]
-
Store separately from foodstuffs.[14]
-
Ensure containers are clearly and accurately labeled.
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6][14]
-
Contaminated material and empty containers should be treated as hazardous waste and disposed of through an approved waste disposal facility.[17] Do not dispose of down the drain.
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- 17. documents.uow.edu.au [documents.uow.edu.au]
- 18. cws.auburn.edu [cws.auburn.edu]
The Emerging Role of 2-Acetamido-4-chloro-5-methylbenzoic Acid in Modern Drug Discovery: A Guide for Researchers
Introduction: Unlocking the Potential of a Substituted Anthranilic Acid Scaffold
In the landscape of medicinal chemistry, the anthranilic acid scaffold is a cornerstone, serving as a versatile template for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 2-Acetamido-4-chloro-5-methylbenzoic acid . While direct pharmacological data on this compound is limited in publicly accessible literature, its structural motifs—an acetamido group, a chlorine atom, and a methyl group strategically placed on the benzoic acid core—suggest a rich potential for targeted drug discovery.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a forward-looking perspective on the potential applications of this compound, grounded in the established pharmacology of its structural analogs. We will delve into detailed synthetic protocols, propose methodologies for biological evaluation, and offer insights into the rationale behind these experimental designs.
Predicted Therapeutic Applications and Mechanistic Insights
The unique combination of substituents on the this compound backbone allows us to hypothesize several promising avenues for investigation. The presence of the acetamido group at the 2-position, ortho to the carboxylic acid, is a key feature of known non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Furthermore, the chloro and methyl substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and pharmacokinetic profile.
Potential as an Anti-inflammatory Agent via COX-2 Inhibition
The N-acetylated anthranilic acid core is a well-established pharmacophore for cyclooxygenase (COX) inhibition. Derivatives of 5-acetamido-2-hydroxy benzoic acid have shown analgesic and anti-inflammatory properties, with computational studies suggesting a favorable binding affinity for the COX-2 receptor.[4][5] The chloro and methyl groups on our target molecule could further enhance this selectivity and potency.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of this compound, adapted from established methods for the synthesis of related substituted benzoic acids.[6][7]
Workflow for the Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Materials:
-
2-Amino-5-methylbenzoic acid
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO2Cl2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Chlorination of 2-Amino-5-methylbenzoic acid:
-
In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water, brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-4-chloro-5-methylbenzoic acid.
-
-
Acetylation of 2-Amino-4-chloro-5-methylbenzoic acid:
-
Dissolve the crude 2-amino-4-chloro-5-methylbenzoic acid in acetic anhydride (5-10 equivalents).
-
Add a catalytic amount of pyridine.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.
-
The solid precipitate of this compound is collected by filtration.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a standard in vitro assay to evaluate the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
Dimethyl sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Enzyme Assay:
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | >10 | ~0.05 | >200 |
| Ibuprofen | ~5 | ~10 | ~0.5 |
Potential as a TRPM4 Ion Channel Modulator
Recent studies have identified a structurally related compound, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), as a specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) ion channel.[8] TRPM4 is implicated in various physiological processes and is a potential therapeutic target for conditions such as cardiac arrhythmias and immune disorders. The structural similarities suggest that this compound could also exhibit activity at this channel.
Workflow for Screening for TRPM4 Inhibition
Caption: Workflow for a fluorescence-based assay to screen for TRPM4 inhibition.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity with significant potential in drug discovery. Based on the well-documented activities of its structural analogs, this compound warrants investigation as a potential anti-inflammatory agent, likely acting through COX-2 inhibition, and as a modulator of ion channels such as TRPM4. The synthetic and screening protocols provided in this guide offer a solid foundation for initiating research into the pharmacological profile of this compound. Further studies, including in vivo efficacy and safety assessments, will be crucial in elucidating its therapeutic potential.
References
-
Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. (n.d.). Retrieved January 16, 2026, from [Link]
- Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. (2011). International Journal of Drug Development and Research, 3(2), 265-271.
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2022).
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (n.d.). Retrieved January 16, 2026, from [Link]
- Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. (2011). International Journal of Drug Development and Research, 3(2), 265-271.
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.).
-
(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. (n.d.). Retrieved January 16, 2026, from [Link]
- CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. (2022). Frontiers in Pharmacology, 13, 1095094.
- United States P
- Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate. (n.d.).
-
compound 5 (PMID: 29579323) | C15H11Cl2NO4 | CID 2264067. (n.d.). Retrieved January 16, 2026, from [Link]
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
- United States P
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals, 16(11), 1584.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2023). Pharmaceuticals, 16(11), 1584.
-
Bioactivity of the 5-acetamido-2-hydroxy benzoic acid derivatives and... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4. (n.d.). Retrieved January 16, 2026, from [Link]
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules, 28(24), 8059.
-
4-Amino-2-chloro-5-(2-methylpropyl)benzoic acid | C11H14ClNO2. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 8. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies to improve the yield of 2-Acetamido-4-chloro-5-methylbenzoic acid synthesis
An in-depth guide to synthesizing 2-Acetamido-4-chloro-5-methylbenzoic acid, including troubleshooting and optimization strategies.
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this molecule or similar substituted benzoic acids. The synthesis, while seemingly straightforward, involves a critical electrophilic aromatic substitution followed by an acetylation, each with its own set of challenges that can significantly impact yield and purity.
This guide moves beyond simple procedural lists. It delves into the causality behind experimental choices, offering field-proven insights to help you troubleshoot common issues and strategically optimize your reaction conditions. Every protocol and recommendation is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis strategy.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and logical synthetic pathway is a two-step process starting from 2-Amino-3-methylbenzoic acid:
-
Step 1: Regioselective Chlorination: An electrophilic aromatic substitution reaction to install a chlorine atom at the C4 position of 2-Amino-3-methylbenzoic acid, yielding 2-Amino-4-chloro-5-methylbenzoic acid. The amino (-NH₂) and methyl (-CH₃) groups are both activating, ortho-, para-directing groups, making the regioselectivity of this step a critical control point.
-
Step 2: N-Acetylation: The protection of the amino group on 2-Amino-4-chloro-5-methylbenzoic acid using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.
Q2: Why is the chlorination of 2-Amino-3-methylbenzoic acid the preferred starting point?
Starting with 2-Amino-3-methylbenzoic acid is advantageous due to the directing effects of the substituents. The powerful activating and ortho, para-directing amino group, combined with the methyl group, strongly directs incoming electrophiles (like Cl+) to the desired C4 position (para to the amino group), enhancing the yield of the correct isomer.[1]
Q3: What are the most critical parameters to control during the chlorination step?
The chlorination step is the most yield-defining part of the synthesis. The critical parameters are:
-
Choice of Chlorinating Agent: Agents like N-Chlorosuccinimide (NCS), dichlorohydantoin, and chlorine gas have different reactivities and handling requirements.[2][3]
-
Solvent: The solvent not only dissolves the reactants but also influences the reactivity of the chlorinating agent. N,N-dimethylformamide (DMF) and 1,2-dichloroethane are commonly used.[2][3]
-
Temperature: Temperature control is crucial to prevent over-chlorination or other side reactions. Reactions are often run at moderately elevated temperatures (e.g., 50-110 °C) to ensure a reasonable reaction rate.[2][3]
-
Stoichiometry: The molar ratio of the chlorinating agent to the substrate must be precisely controlled to avoid the formation of di-chlorinated byproducts.
Q4: How can I monitor the progress of each reaction step?
Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring.
-
For Chlorination: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture) to resolve the starting material (2-Amino-3-methylbenzoic acid) from the chlorinated product. The product should have a slightly different Rf value.
-
For Acetylation: The acetylated product is less polar than the amino-containing starting material. It will have a higher Rf value on the TLC plate. The disappearance of the starting material spot indicates reaction completion.
Part 2: Troubleshooting Guide
This section is structured to provide direct solutions to specific problems you may encounter during the synthesis.
Workflow: Overall Synthesis Plan
Caption: High-level workflow for the two-step synthesis.
Issue 1: Low Yield in Chlorination Step (<70%)
A low yield in the first step is the most common failure point.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Ineffective Chlorinating Agent | N-Chlorosuccinimide (NCS) and other N-halo reagents can degrade over time, especially with exposure to moisture and light. | Use a freshly opened bottle of the chlorinating agent or purify the existing stock. For example, NCS can be recrystallized from water or benzene. |
| Suboptimal Reaction Temperature | The electrophilic substitution requires sufficient activation energy. If the temperature is too low, the reaction rate will be impractically slow. Conversely, too high a temperature can lead to byproduct formation. | Different protocols specify different optimal temperatures. A patent (CN112778147A) suggests a reaction temperature of 90-110 °C when using dichlorohydantoin in DMF for 1-2 hours achieves high yields.[3] Another protocol using chlorine gas in dichloroethane specifies 50 °C for 3 hours.[2] |
| Incorrect Stoichiometry | Using too little chlorinating agent will result in incomplete conversion. Using a significant excess can lead to the formation of di-chlorinated or other undesired byproducts. | Carefully control the molar equivalents. For N-chlorosuccinimide or dichlorohydantoin, a slight excess (e.g., 1.0 to 1.1 equivalents) is often sufficient to drive the reaction to completion without significant side reactions.[3] |
| Poor Solvent Choice | The solvent must fully dissolve the starting material to ensure a homogeneous reaction. Polar aprotic solvents like DMF are often effective.[3] | Ensure your starting material is fully dissolved before proceeding with the reaction. If solubility is an issue in a solvent like dichloroethane, gentle heating or switching to a more polar solvent like DMF may be necessary. |
Troubleshooting Logic for Low Chlorination Yield
Caption: Decision tree for troubleshooting low chlorination yield.
Issue 2: Low Yield or Incomplete N-Acetylation
While typically a high-yielding reaction, problems can still arise in the second step.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Reaction | The amino group may not be fully acetylated if reaction conditions are not optimal. | Monitor the reaction via TLC until the starting material (2-Amino-4-chloro-5-methylbenzoic acid) is completely consumed. If the reaction stalls, gentle heating (40-50 °C) or adding a catalytic amount of a base like pyridine can increase the rate. |
| Hydrolysis During Workup | The acetamido group can be susceptible to hydrolysis back to the amine under strongly acidic or basic conditions, especially with prolonged exposure or heat. | During workup, perform any pH adjustments in an ice bath to minimize hydrolysis. Avoid boiling the reaction mixture for extended periods if strong acids or bases are present. |
| Reagent Quality | Acetic anhydride can hydrolyze to acetic acid if exposed to atmospheric moisture over time, reducing its effectiveness. | Use a fresh bottle of acetic anhydride or distill it prior to use if its purity is . |
Issue 3: Product is Impure After Purification
Purity is paramount, especially in drug development.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Contamination with Starting Material | Incomplete reaction in either step will lead to contamination. | For Chlorination: Ensure the reaction goes to completion via TLC. If necessary, purify the intermediate 2-Amino-4-chloro-5-methylbenzoic acid by recrystallization before proceeding to the acetylation step. For Acetylation: Drive the reaction to completion. If starting material remains, consider a different recrystallization solvent system that leaves the more polar starting material in the mother liquor. |
| Isomeric Impurities | Although the C4 position is strongly favored, minor amounts of other chlorinated isomers can form. | Recrystallization is the most effective method for removing isomeric impurities. A solvent system where the desired isomer has lower solubility at cold temperatures is ideal. Experiment with solvents like ethanol/water, acetic acid/water, or isopropanol. |
| Di-Acetylated Byproduct | While unlikely for an amide, highly forcing conditions could potentially lead to other reactions. More commonly, impurities arise from the chlorination step. | Use milder acetylation conditions (e.g., room temperature, stoichiometric reagents) to avoid potential side reactions. The primary focus for purity should be on optimizing the preceding chlorination step. |
Part 3: Experimental Protocols & Data
Comparative Analysis of Chlorination Methods
The choice of chlorinating agent and conditions is the most significant factor influencing yield. Data synthesized from patent literature highlights these differences.
| Chlorinating Agent | Solvent | Temperature | Time | Reported Yield | Reported Purity | Reference |
| Chlorine (Cl₂) | 1,2-Dichloroethane | 50 °C | 3 h | 98.1% | >98% | CN111517975A[2] |
| Dichlorohydantoin | DMF | 100 °C | 1 h | 87.7% | 99.5% | CN112778147A[3] |
| N-Chlorosuccinimide (NCS) | DMF | 100 °C | 1 h | 87.7% | 99.3% | CN112778147A[3] |
| Cyanuric Chloride | 1,2-Dichloroethane | 25-30 °C | 10 h | 83-85% | >98% | CN105884523A[4] |
Note: Yields are reported for the synthesis of 2-Amino-5-chloro-3-methylbenzoic acid, which is the key intermediate for the target molecule. The structural difference is the position of the chloro and methyl groups, but the chemical principles and relative performances of the reagents are directly applicable.
Protocol 1: Synthesis of 2-Amino-4-chloro-5-methylbenzoic Acid
This protocol is a representative procedure based on methods described in the literature using N-Chlorosuccinimide.[3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3-methylbenzoic acid (1.0 eq).
-
Dissolution: Add N,N-dimethylformamide (DMF, approx. 4 mL per gram of starting material). Stir at room temperature until all solids are dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (approx. 5 times the volume of DMF used). A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes in an ice bath. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.
-
Drying: Dry the solid product under vacuum to a constant weight. The product can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.
Protocol 2: Synthesis of this compound
-
Setup: In a clean, dry round-bottom flask, suspend the 2-Amino-4-chloro-5-methylbenzoic acid (1.0 eq) from the previous step in acetic anhydride (3.0 eq).
-
Reaction: Stir the suspension at room temperature. A slight exotherm may be observed. If the reaction is slow, gently warm the mixture to 40-50 °C for 1-2 hours.
-
Monitoring: Monitor by TLC until the starting amine is consumed.
-
Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add cold water to quench the excess acetic anhydride. (Caution: This is an exothermic reaction).
-
Precipitation: Continue adding water until a precipitate forms and no more acetic anhydride is present.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with copious amounts of cold water to remove acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain the pure this compound.
-
Drying: Dry the purified crystals under vacuum.
References
-
CN105884523A - Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
-
ChemicalBook: 2-Amino-5-chloro-3-methylbenzoic acid Synthesis - Provides synthesis routes and references, including CN111517975A.
-
CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Benchchem: 2-Amino-4-chloro-5-methylbenzoic acid - Discusses the significance of the aminochloro-methylbenzoic acid motif and substituent effects.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Identification and characterization of impurities in 2-Acetamido-4-chloro-5-methylbenzoic acid synthesis
Technical Support Center: Impurity Profiling in 2-Acetamido-4-chloro-5-methylbenzoic Acid Synthesis
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and analysis of this compound. The focus is on the practical identification, characterization, and control of impurities, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the most likely process-related impurities in the synthesis of this compound, and where do they come from?
A1: Understanding the synthetic route is paramount to predicting potential impurities. The most common synthesis involves the acetylation of 2-amino-4-chloro-5-methylbenzoic acid. Therefore, impurities can arise from the starting materials, intermediates, or side reactions.[1][2]
-
Unreacted Starting Material: The most common impurity is the starting material itself, 2-amino-4-chloro-5-methylbenzoic acid (Impurity A) . Its presence indicates an incomplete acetylation reaction.
-
Isomeric Impurities: Impurities can also originate from the synthesis of the starting material. For instance, during the chlorination of 2-amino-5-methylbenzoic acid, isomers like 2-amino-6-chloro-5-methylbenzoic acid (Impurity B) could be formed and carried through the synthesis.
-
Over-Acetylation/Side Products: While less common for this specific structure, side reactions can occur. For example, if the reaction conditions are not well-controlled, by-products from the acetylating agent (e.g., acetic anhydride or acetyl chloride) might be present.
-
Starting Material for the Precursor: The synthesis of the amino-precursor itself can introduce impurities. For example, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from m-methylbenzoic acid involves nitration, reduction, and chlorination, each step being a potential source of isomers or incompletely reacted intermediates.[3]
Below is a diagram illustrating the primary synthetic transformation and the origin of a key impurity.
Caption: Synthetic pathway and origin of a primary process-related impurity.
Q2: My initial HPLC analysis shows several small, unknown peaks. What is the systematic approach to begin their identification?
A2: A systematic approach is crucial for efficiently identifying unknown peaks without wasting resources. The goal is to move from simple checks to more complex, structure-elucidating techniques.[4][5] This workflow ensures that each step builds upon the last, providing a clear path to characterization.
Step 1: System Verification
-
Inject a blank solvent (e.g., mobile phase) to check for system contamination or solvent impurities.
-
Analyze a placebo sample (if in formulation development) to rule out excipient-related peaks.[6]
Step 2: Preliminary Characterization with HPLC-UV (DAD/PDA)
-
Assess the peak purity of the main API peak and the impurity peaks using a Diode Array Detector (DAD) or Photodiode Array (PDA). Co-elution can mask impurities.
-
Compare the UV spectra of the unknown peaks to that of the API. Spectral similarity might suggest a related substance (e.g., an isomer or degradant), while a completely different spectrum could indicate a process reagent or an unrelated contaminant.
Step 3: Molecular Weight Determination with LC-MS
-
This is the most powerful initial step for structural elucidation.[7][8] An LC-MS analysis will provide the molecular weight of the impurity.
-
By comparing the molecular weight to potential structures (unreacted starting materials, by-products, degradants), you can form a strong hypothesis about the impurity's identity.
Step 4: Structural Confirmation
-
If the impurity is present at a significant level (as defined by ICH guidelines), its structure must be definitively confirmed.[9]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental formula.
-
Tandem MS (MS/MS): Fragmenting the impurity ion provides information about its substructures, which can be pieced together to confirm its identity.
-
Isolation & NMR: For absolute confirmation or for a completely novel impurity, isolation via preparative HPLC is necessary, followed by Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR) for unambiguous structure elucidation.[5][8]
The following workflow diagram illustrates this systematic process.
Caption: Systematic workflow for the identification of unknown impurities.
Q3: How do I develop a stability-indicating analytical method to ensure I can detect degradation products?
A3: A stability-indicating method is one that can accurately separate the API from its degradation products, ensuring that the assay for the active ingredient remains specific. Developing such a method requires performing forced degradation studies .[10][11][12] These studies involve subjecting the API to stress conditions harsher than those it would typically encounter to accelerate degradation and generate potential degradation products.
The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[11] The goal is to achieve 5-20% degradation of the API.[11] Degradation beyond 20% is often considered too extreme and may not produce relevant degradants.[10][11]
Protocol: Forced Degradation Study
-
Preparation: Prepare solutions of this compound (typically at 1 mg/mL) in appropriate solvents. A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Stress Conditions: Subject the samples to the following conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | To identify degradation products susceptible to low pH. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated. | To identify degradation products susceptible to high pH. |
| Oxidation | 3-30% H₂O₂, at room temperature. | To identify oxidation-labile sites in the molecule. |
| Thermal Degradation | Solid API heated in an oven (e.g., 105°C) for 24-48 hours. | To assess solid-state thermal stability. |
| Photolytic Degradation | Expose solution & solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). | To identify light-sensitive degradation pathways. |
-
Analysis: After exposure, neutralize the acid and base samples. Analyze all stressed samples by HPLC with a DAD/PDA detector.
-
Method Validation: The chromatographic method must demonstrate specificity by separating all generated degradation peaks from the main API peak and from each other. Peak purity analysis is essential to confirm this.
The logic of applying these stressors is visualized below.
Sources
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Troubleshooting common issues in 2-Acetamido-4-chloro-5-methylbenzoic acid reactions
Welcome to the technical support resource for 2-Acetamido-4-chloro-5-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, modification, and handling of this versatile chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is primarily used as a key intermediate in organic synthesis. The acetamido group serves as a protecting group for the amine, which can be deprotected under hydrolytic conditions. Its substituted benzene ring makes it a valuable building block for the synthesis of pharmaceuticals, particularly anti-inflammatory agents, and other bioactive molecules.[1]
Q2: What is the most common precursor for the synthesis of this compound?
A2: The typical starting material is 2-Amino-4-chloro-5-methylbenzoic acid. The synthesis involves the acetylation of the amino group, often using reagents like acetic anhydride or acetyl chloride.
Q3: How should this compound be stored?
A3: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation.
Q4: What are the main safety considerations when working with this chemical?
A4: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a chemical fume hood. It may cause skin and eye irritation.[2] For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guides: Reaction-Specific Issues
This section provides in-depth guidance on specific problems that may arise during common reactions involving this compound.
Issue 1: Incomplete or Low-Yield Hydrolysis to 2-Amino-4-chloro-5-methylbenzoic acid
The deprotection of the acetamido group is a critical step for subsequent functionalization. Both acidic and basic conditions can be employed, but this hydrolysis can be sluggish.[3]
Potential Causes & Scientific Rationale:
-
Steric Hindrance: The substituents on the aromatic ring (chloro and methyl groups) can sterically hinder the approach of nucleophiles (H₂O or OH⁻) to the amide carbonyl carbon.
-
Insufficient Reaction Conditions: Amide hydrolysis is an equilibrium-driven process that often requires forcing conditions (prolonged heating, high concentration of acid/base) to proceed to completion.[4][5]
-
Inadequate Catalyst Concentration: In acid-catalyzed hydrolysis, a pre-equilibrium protonation of the amide is necessary.[6] Insufficient acid concentration will result in a slow reaction rate. In base-mediated hydrolysis, the hydroxide ion is a reactant, not a catalyst, so a stoichiometric amount or an excess is required.[5]
Recommended Solutions & Protocols:
| Condition | Protocol Details | Key Considerations |
| Acidic Hydrolysis | 1. Suspend 1.0 equivalent of this compound in a 6-8 M solution of Hydrochloric Acid (HCl).2. Heat the mixture to reflux (approx. 100-110 °C) for 8-16 hours.3. Monitor the reaction progress using TLC or HPLC.4. Upon completion, cool the reaction mixture in an ice bath. The product, 2-amino-4-chloro-5-methylbenzoic acid hydrochloride, will precipitate.5. Filter the solid, wash with cold water, and dry.6. To obtain the free amine, neutralize a solution/suspension of the hydrochloride salt with a base like sodium bicarbonate. | The product will initially be the ammonium salt, which is soluble. Precipitation occurs upon cooling.[4] This method is often cleaner, but may require longer reaction times. |
| Basic Hydrolysis | 1. Dissolve 1.0 equivalent of this compound in a 10-20% aqueous solution of Sodium Hydroxide (NaOH) (at least 2.0 equivalents).2. Heat the mixture to reflux for 4-8 hours.3. Monitor the reaction progress by TLC or HPLC.4. After completion, cool the reaction to room temperature.5. Carefully acidify the solution with concentrated HCl to a pH of ~6. The product will precipitate.6. Filter the solid, wash thoroughly with water to remove salts, and dry. | The initial product is the sodium salt of the carboxylic acid.[4] Careful pH control during acidification is crucial to ensure complete precipitation without re-dissolving the amphoteric product. |
References
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
I G Classes. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. YouTube. [Link]
-
Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. [Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... [Link]
- Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
-
PubMed Central. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid. [Link]
-
ResearchGate. (2017). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. [Link]
-
Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
PubMed. (2021). Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzoic acid. [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
PubMed. (n.d.). Synthesis of 2-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl). [Link]
-
PubMed. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. [Link]
-
ResearchGate. (n.d.). The acid-catalyzed hydrolysis of methyl 2-chloro-2-deoxy-β-D-glucopyranoside. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Acetamido-4-chloro-5-methylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Acetamido-4-chloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate the successful optimization of this synthesis.
Introduction: The Chemistry of N-Acetylation
The synthesis of this compound is achieved through the N-acetylation of its precursor, 2-amino-4-chloro-5-methylbenzoic acid. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.[1][2] The presence of both electron-donating (-CH3) and electron-withdrawing (-Cl, -COOH) groups on the aromatic ring influences the nucleophilicity of the amino group and, consequently, the reaction kinetics.[3][4]
Reaction Pathway
The general mechanism for the N-acetylation of 2-amino-4-chloro-5-methylbenzoic acid with acetic anhydride is depicted below.
Caption: General reaction pathway for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common acetylating agents for this synthesis, and what are their pros and cons?
A1: The two most common acetylating agents are acetic anhydride and acetyl chloride.
-
Acetic Anhydride: This is often the preferred reagent due to its moderate reactivity and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride produced when using acetyl chloride.[5][6] Reactions with acetic anhydride can sometimes be performed under neat conditions or in various solvents, including acetic acid or even aqueous media with a suitable base.[7]
-
Acetyl Chloride: This is a more reactive acetylating agent, which can lead to faster reaction times.[8] However, it is highly sensitive to moisture and reacts violently with water to produce corrosive hydrochloric acid (HCl).[9] Therefore, strictly anhydrous conditions are required. The generated HCl must be neutralized, often with a non-nucleophilic base like pyridine or triethylamine.
Q2: How do the existing substituents on the aromatic ring affect the reaction?
A2: The electronic nature of the substituents on the aniline ring plays a crucial role. The amino group is an activating group, while the chloro and carboxylic acid groups are deactivating (electron-withdrawing). The methyl group is weakly activating. The acetyl group of the product is strongly electron-withdrawing and deactivates the ring, which prevents side reactions like di-acetylation under normal conditions.[3][10] The overall electron density on the starting material's amino group is somewhat diminished, which may necessitate slightly more forcing reaction conditions (e.g., gentle heating) compared to simple aniline.
Q3: Can the carboxylic acid group interfere with the reaction?
A3: Under the conditions typically employed for N-acetylation, the carboxylic acid group is generally unreactive. However, there is a theoretical possibility of forming a mixed anhydride, especially if the reaction is run at high temperatures for extended periods with a highly reactive acetylating agent. Sticking to optimized and controlled conditions will minimize this risk.
Q4: What is a common method for purifying the final product?
A4: Recrystallization is a highly effective and common method for purifying N-acetylated aromatic compounds.[11] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble at all temperatures. Ethanol-water or acetic acid-water mixtures are often good starting points.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Starting Material: The amino group may be protonated if the starting material is an HCl salt. 2. Insufficiently Reactive Conditions: The combination of electron-withdrawing groups on the ring may reduce the nucleophilicity of the amino group. 3. Hydrolysis of Acetylating Agent: This is particularly a problem with acetyl chloride if moisture is present.[9] | 1. Neutralize the starting material with a mild base (e.g., sodium acetate) before or during the reaction. 2. Gently heat the reaction mixture (e.g., to 50-80°C) and monitor the progress by TLC. Consider adding a catalyst like a catalytic amount of sulfuric acid if using acetic anhydride. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Visible on TLC) | 1. Di-acetylation: While unlikely, it could occur under harsh conditions. 2. Reaction with Carboxylic Acid: Formation of a mixed anhydride is a possible side reaction. 3. Impure Starting Material: The starting 2-amino-4-chloro-5-methylbenzoic acid may contain impurities. | 1. Avoid excessive heating and prolonged reaction times. Use a slight excess (1.1-1.5 equivalents) of the acetylating agent. 2. Maintain a moderate reaction temperature and avoid a large excess of the acetylating agent. 3. Check the purity of the starting material by NMR or LC-MS and purify if necessary before the acetylation step. |
| Product is Oily or Difficult to Crystallize | 1. Presence of Acetic Acid/Pyridine: Residual solvent or base can hinder crystallization. 2. Incomplete Reaction: The presence of unreacted starting material can form a eutectic mixture. | 1. After the reaction, quench with ice-water to precipitate the product. Wash the crude solid thoroughly with cold water to remove water-soluble impurities. If a base like pyridine was used, wash with dilute HCl. 2. Ensure the reaction has gone to completion by TLC monitoring before work-up. |
| Product is Colored (e.g., Yellow or Brown) | 1. Oxidation of the Amino Group: Aromatic amines can be susceptible to air oxidation, especially at elevated temperatures. 2. Impurities in the Starting Material or Reagents. | 1. Perform the reaction under an inert atmosphere. During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[11] 2. Use high-purity starting materials and reagents. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Optimized Synthesis using Acetic Anhydride
This protocol is a robust starting point for the synthesis, balancing reactivity and ease of handling.
Materials:
-
2-amino-4-chloro-5-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq).
-
Add glacial acetic acid as a solvent (approximately 5-10 volumes relative to the starting material).
-
Slowly add acetic anhydride (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.
-
Dry the crude product in a vacuum oven.
-
For further purification, recrystallize the crude product from an ethanol-water mixture.
Protocol 2: Alternative Synthesis using Acetyl Chloride
This method is faster but requires more stringent control of reaction conditions.
Materials:
-
2-amino-4-chloro-5-methylbenzoic acid
-
Acetyl chloride
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) and anhydrous DCM.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add anhydrous pyridine or triethylamine (1.1 eq).
-
Add acetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding it to a beaker of ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes).
Optimization of Reaction Parameters
To maximize the yield and purity of this compound, systematic optimization of key reaction parameters is recommended. The following table provides a framework for such an optimization study using the acetic anhydride method.
| Parameter | Condition A | Condition B (Optimized) | Condition C | Rationale for Optimization |
| Temperature | Room Temp. | 80°C | 120°C | Insufficient reactivity at room temperature; higher temperatures may lead to side reactions. 80°C provides a good balance. |
| Equivalents of Acetic Anhydride | 1.1 eq | 1.5 eq | 3.0 eq | A slight excess drives the reaction to completion. A large excess can complicate purification. |
| Solvent | None (Neat) | Glacial Acetic Acid | Dichloromethane (DCM) | Acetic acid provides good solubility for the starting material and product, facilitating a homogeneous reaction. |
| Reaction Time | 8 hours | 3 hours | 1 hour | Monitoring by TLC allows for quenching the reaction upon completion, preventing potential byproduct formation with extended heating. |
| Hypothetical Yield | 65% | 92% | 85% | The optimized conditions lead to a higher yield by ensuring complete conversion while minimizing side reactions. |
References
-
Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate. [Link]
- Phukan, P. (2009). Mild and Useful Method for N-Acylation of Amines.
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
-
Pearson Education. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. [Link]
-
Phukan, P. (2009). Mild and Useful Method for N-Acylation of Amines. Request PDF on ResearchGate. [Link]
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Der Pharma Chemica.
- Basu, K., et al. (2013). Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. Journal of Chemical Sciences, 125(3), 607–613.
-
Brainly. (2023). Para-aminobenzoic acid (PABA) is an isomer of anthranilic acid that is used in sunscreen. Predict the product of the reaction between PABA and acetic anhydride. [Link]
-
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline?[Link]
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?[Link]
-
ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
ResearchGate. (n.d.). Structure-metabolism relationships of substituted anilines: Prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. [Link]
- Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95.
-
Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?[Link]
-
askIITians. (2025). Give reasons for the following. Acetylation of aniline reduces its activation effect. [Link]
-
Allen. (n.d.). Why does acetylation of - NH2 group of aniline reduce its activity effect?[Link]
-
ResearchGate. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. [Link]
-
ResearchGate. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. [Link]
-
ResearchGate. (n.d.). Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. [Link]
-
ResearchGate. (n.d.). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. [Link]
- Google Patents. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. [Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). acid anhydrides with ammonia or primary amines. [Link]
-
ResearchGate. (n.d.). 2-Amino-4-chlorobenzoic acid. [Link]
-
PubMed. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. [Link]
- Google Patents. (n.d.). Production of p-aminobenzoic acid.
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- 10. Why does acetylation of - `NH_2` group of aniline reduce its activity effect? [allen.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Understanding and minimizing side reactions in 2-Acetamido-4-chloro-5-methylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Acetamido-4-chloro-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to anticipate, identify, and resolve common challenges in this multi-step synthesis, ensuring the integrity and purity of your final product.
Introduction to the Synthesis
The synthesis of this compound is a crucial process for the development of various pharmaceutical and agrochemical compounds.[1] The synthetic route typically involves the protection of an amino group, followed by an electrophilic aromatic substitution (chlorination), and subsequent manipulation of other functional groups. While seemingly straightforward, each step presents unique challenges that can lead to side reactions and impurities, impacting yield and downstream applications. This guide will dissect these potential pitfalls and offer scientifically grounded solutions.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic pathway is outlined below. This will serve as a reference point for the troubleshooting discussions that follow.
Caption: General synthetic route for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable protocols.
Issue 1: Incomplete Acetylation in Step 1
Question: My reaction from 2-Amino-5-methylbenzoic acid to 2-Acetamido-5-methylbenzoic acid shows significant starting material remaining. What is causing this, and how can I drive the reaction to completion?
Root Cause Analysis: Incomplete acetylation is often due to insufficient reactivity of the acetylating agent, competing side reactions, or suboptimal reaction conditions. The lone pair of electrons on the amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. However, the carboxylic acid group on the starting material can be deprotonated by a basic catalyst or solvent, creating a carboxylate anion which can also react with the acetylating agent, consuming it in a non-productive pathway.
Recommended Protocol for Complete Acetylation:
-
Reagent Purity: Ensure the acetic anhydride is fresh and free from acetic acid, which can be formed by hydrolysis upon exposure to moisture.
-
Solvent Choice: Use a non-protic, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acetic anhydride.
-
Catalyst: While the reaction can proceed without a catalyst, adding a mild, non-nucleophilic base like pyridine can accelerate the reaction by activating the acetic anhydride. Use it in catalytic amounts (0.1-0.2 equivalents).
-
Temperature Control: The reaction is typically exothermic. Maintain the temperature at 0-25°C to minimize side reactions.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The product, being more polar than the starting material due to the amide group, will have a lower Rf value.
-
Work-up: Upon completion, quench the reaction with water to hydrolyze any remaining acetic anhydride. An acidic workup with dilute HCl will protonate the carboxylate and any remaining starting amine, facilitating separation.
Self-Validation: A successful acetylation will show a single spot on the TLC plate corresponding to the product, and the ¹H NMR spectrum will exhibit a new singlet around 2.1-2.2 ppm for the acetyl methyl protons.
Issue 2: Formation of Di-chlorinated and other Isomeric Byproducts in Step 2
Question: During the chlorination of 2-Acetamido-5-methylbenzoic acid, I am observing the formation of multiple chlorinated products. How can I improve the selectivity for the desired 4-chloro isomer?
Root Cause Analysis: The acetamido group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[2][3][4] The methyl group is also an activating, ortho-, para-director. This combined directing effect makes the 4- and 6-positions highly susceptible to electrophilic attack. Over-chlorination (di-chlorination) and the formation of the 6-chloro isomer are common side reactions. The choice of chlorinating agent and reaction conditions are critical for controlling selectivity.
Strategies for Maximizing 4-Chloro Selectivity:
| Parameter | Recommendation for High Selectivity | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | NCS is a milder and more selective chlorinating agent compared to chlorine gas (Cl₂), reducing the likelihood of over-chlorination.[5] |
| Solvent | Acetic acid or Dichloromethane (DCM) | Acetic acid can protonate the amide, slightly deactivating the ring and improving selectivity. DCM is a good non-polar alternative. |
| Temperature | 0°C to room temperature | Lower temperatures favor the kinetically controlled product and reduce the rate of competing side reactions. |
| Stoichiometry | 1.0 - 1.1 equivalents of NCS | Using a slight excess of the chlorinating agent ensures complete conversion of the starting material without promoting di-chlorination. |
Experimental Protocol for Selective Chlorination:
-
Dissolve 2-Acetamido-5-methylbenzoic acid in glacial acetic acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature and monitor by HPLC or TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Purity Assessment: The purity of the product and the ratio of isomers can be determined by High-Performance Liquid Chromatography (HPLC) with a UV detector.[6][7][8][9]
Issue 3: Hydrolysis of the Acetamido Group (Deacetylation)
Question: I am observing the formation of 2-Amino-4-chloro-5-methylbenzoic acid as an impurity. What is causing the deacetylation, and how can I prevent it?
Root Cause Analysis: The acetamido group can be hydrolyzed back to an amine under either acidic or basic conditions, especially at elevated temperatures.[10][11][12] This side reaction can occur during the chlorination step if harsh acidic conditions are used, or during work-up and purification if the pH is not carefully controlled.
Preventative Measures:
-
During Chlorination:
-
Avoid using strong mineral acids as catalysts. If an acid is necessary, a milder one like acetic acid is preferred.
-
Keep the reaction temperature as low as possible to slow the rate of hydrolysis.
-
-
During Work-up and Purification:
-
Neutralize any acidic or basic solutions promptly during the work-up procedure.
-
If recrystallization is necessary, choose a neutral solvent system. Avoid prolonged heating in protic solvents.
-
A mild deacetylation can sometimes be achieved with sodium bicarbonate in water, so be mindful of pH during aqueous washes.[13]
-
Workflow for Minimizing Deacetylation:
Sources
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Techniques to enhance the solubility of 2-Acetamido-4-chloro-5-methylbenzoic acid for biological assays
Technical Support Center: Solubility Enhancement for 2-Acetamido-4-chloro-5-methylbenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubilization of this compound for biological assays. Our goal is to equip you with the scientific principles and practical techniques required to overcome solubility challenges and ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer (e.g., PBS, TRIS). Why is it so poorly soluble?
A1: The molecular structure of this compound presents a classic solubility challenge. The molecule contains a benzene ring, a chloro group, and a methyl group, all of which are hydrophobic and contribute to low aqueous solubility. While it also possesses a carboxylic acid and an acetamido group which are polar, the overall character of the molecule is lipophilic. The primary reason for its poor solubility in neutral aqueous buffers is the carboxylic acid group, which remains largely in its neutral, protonated state (–COOH) at physiological pH, making it less likely to interact favorably with water molecules.
Q2: What is the very first technique I should try to improve its solubility in an aqueous solution?
A2: The most direct and often most effective initial approach is pH adjustment . Since the compound is a carboxylic acid, its solubility is highly pH-dependent.[1][2][3] By increasing the pH of the solution to a basic level (typically pH > 8.0), you deprotonate the carboxylic acid group (–COOH) to form its corresponding carboxylate salt (–COO⁻). This negatively charged ion is significantly more polar and, therefore, more soluble in water.[4]
-
Underlying Principle: This strategy leverages Le Châtelier's principle. Adding a base (like NaOH) consumes H+ ions, shifting the equilibrium of the acid dissociation towards the formation of the more soluble conjugate base.[1][3]
Q3: My assay is pH-sensitive and must be performed at a neutral pH. What are my options if direct pH adjustment of the final assay solution is not possible?
A3: This is a very common experimental constraint. The standard procedure is to prepare a highly concentrated stock solution of the compound in a solubilizing vehicle and then dilute it into your final assay buffer. This "serial dilution" approach ensures the final concentration of the solubilizing agent is low enough to not interfere with the assay. The two most common starting points are:
-
High-pH Aqueous Stock: Prepare a concentrated stock solution (e.g., 10-100 mM) in a dilute basic solution (e.g., 10-100 mM NaOH). Once fully dissolved, you can dilute this stock into your neutral assay buffer. The buffer capacity should be sufficient to neutralize the small amount of base introduced, maintaining the final desired pH. Always check the final pH after dilution.
-
Organic Co-Solvent Stock: Prepare a highly concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] This stock can then be serially diluted into the aqueous assay buffer. It is critical to ensure the final concentration of the organic solvent is minimal (typically ≤0.5%, and ideally ≤0.1%) to avoid artifacts.[6][7][8]
Crucial Note: Always run a "vehicle control" in your experiment. This is a control group that receives the same final concentration of the solubilizing agent (e.g., 0.1% DMSO) without the compound, to ensure the solvent itself is not causing any biological effects.[7][9][10]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a logical workflow for troubleshooting solubility issues. Start with the simplest, least-disruptive methods before moving to more complex formulations.
Caption: Decision workflow for solubilizing this compound.
In-Depth Methodologies & Protocols
Method 1: pH Adjustment
This is the preferred first-line method due to its simplicity and minimal use of potentially confounding additives.
Q: How do I correctly prepare a solution using pH adjustment?
A: Follow this step-by-step protocol for preparing a stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh the required mass of this compound. For 10 mL of a 10 mM solution (Molar Mass ≈ 229.65 g/mol ), you would need 22.97 mg.
-
Initial Suspension: Add the weighed compound to a suitable tube or flask. Add approximately 80% of the final desired volume of purified water (e.g., 8 mL for a 10 mL final volume). The compound will likely not dissolve and will form a suspension.
-
Titrate with Base: While stirring or vortexing, add a stock solution of 1 M NaOH dropwise. Monitor the solution. As the pH increases, the compound will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until the solution becomes completely clear. Use the minimum amount of base necessary to achieve full dissolution.
-
Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume (e.g., 10 mL). This is your concentrated stock solution.
-
Storage: Store the stock solution appropriately (typically at -20°C or -80°C). Before use, thaw and vortex to ensure homogeneity. When diluting into your final assay buffer, ensure the buffer has sufficient capacity to maintain the desired neutral pH.
Caption: Mechanism of pH-dependent solubility enhancement.
Method 2: Organic Co-Solvents (DMSO)
This is the most common alternative when pH modification is not feasible. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5]
Q: I need to use DMSO. What are the critical best practices?
A: Careful preparation and handling of DMSO stocks are essential to avoid experimental artifacts and ensure reproducibility.
Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO
-
Use High-Quality DMSO: Use anhydrous, cell-culture grade, or spectrophotometric grade DMSO to avoid impurities and water content that can affect compound stability and solubility.
-
Weigh Compound: Accurately weigh the compound and place it in a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Dissolve in 100% DMSO: Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for 1 mL of a 50 mM stock, add 1 mL of DMSO to 11.48 mg of the compound).
-
Aid Dissolution: Vortex vigorously. If needed, you can use a sonicating water bath for short periods (1-5 minutes) to break up aggregates and aid dissolution. Gentle warming (to 30-37°C) can also be used, but be cautious of compound stability at higher temperatures.
-
Verify Dissolution: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO freezes at ~19°C, so it will be solid at -20°C.
-
Serial Dilution: When preparing your working solution, perform a serial dilution. For example, to get a final concentration of 50 µM with 0.1% DMSO, you would dilute your 50 mM stock 1:1000 into the final assay medium (e.g., add 1 µL of stock to 999 µL of buffer).
Potential Pitfalls of DMSO:
-
Cell Toxicity: DMSO can be toxic to cells, with effects varying by cell type and concentration. Concentrations above 0.5% often inhibit cell growth or induce cell death.[6][11]
-
Assay Interference: DMSO can directly inhibit enzymes, interfere with fluorescent or luminescent readouts, or alter protein structure.[12][13]
-
Compound Precipitation: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can sometimes precipitate out of solution. This is known as "crashing out." To mitigate this, add the DMSO stock to the buffer while vortexing to ensure rapid mixing.
Method 3: Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[14][15][16] This method is useful when both pH and co-solvents are problematic.
Q: When and how should I use surfactants like Tween® 20 or Polysorbate 80?
A: Use surfactants when the compound crashes out of solution upon dilution from an organic stock. Non-ionic surfactants like Tween® 20/80 are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Protocol Outline:
-
Prepare a concentrated stock of the compound in DMSO.
-
Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20).
-
Add the DMSO stock to the surfactant-containing buffer while vortexing. The surfactant micelles will help stabilize the compound and prevent precipitation.
Method 4: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[19][20][21]
Q: Are cyclodextrins a good option for my cell-based assay?
A: Yes, chemically modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations to improve solubility and are generally considered biocompatible at typical working concentrations.[5][17] They can be a superior alternative to DMSO in sensitive cell-based assays.[7]
Protocol Outline:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 1-10% w/v HP-β-CD in water or buffer).
-
Add the solid this compound directly to the cyclodextrin solution.
-
Stir or shake the mixture, often overnight at room temperature, to allow for the formation of the inclusion complex.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution is your stock.
Summary of Solubilization Techniques
| Technique | Mechanism | Pros | Cons | Typical Working Concentration |
| pH Adjustment | Increases polarity by forming a salt.[1][4] | Simple, inexpensive, avoids organic solvents. | Not suitable for pH-sensitive assays; may alter compound activity. | pH > pKa + 1 (e.g., pH 8.0-9.0) |
| Co-solvents (DMSO) | Reduces solvent polarity, allowing hydrophobic interactions.[5][22] | High solubilizing power for many compounds. | Can be toxic to cells and interfere with assays.[6][13][23] | <0.5% (v/v) in final assay |
| Surfactants | Micellar encapsulation of the compound.[14][16][24] | Effective for very hydrophobic compounds; can prevent precipitation. | Can disrupt cell membranes; may interfere with protein-based assays. | > CMC (e.g., 0.01-0.1% for non-ionics) |
| Cyclodextrins | Forms a water-soluble inclusion complex.[17][20][21] | Low cell toxicity; often used in final drug formulations.[7] | Higher cost; may not work for all molecular geometries. | 1-10% (w/v) for stock preparation |
References
- Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery Science and Technology, 20(5), 291-303.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161.
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4634. [Link]
- Genedata. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports.
- Quora. (2017). What effects does DMSO have on cell assays?.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- ResearchGate. (2025).
- Journal of Chemical and Pharmaceutical Research. (2024).
- Fiveable. (n.d.). pH and Solubility.
- PubMed Central. (2023).
- ResearchGate. (2015). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- OUCI. (2025).
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- askIITians. (2025). How does pH affect solubility?.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
- PubMed. (2015). Considerations regarding use of solvents in in vitro cell based assays.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- YouTube. (2025). How Do Acids And Bases Alter Compound Solubility?.
- PubMed. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- UNT Digital Library. (2025).
- Chemistry LibreTexts. (2023). 17.5: Solubility and pH.
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Overcoming challenges in the purification of 2-Acetamido-4-chloro-5-methylbenzoic acid
Technical Support Center: Purification of 2-Acetamido-4-chloro-5-methylbenzoic acid
Welcome to the dedicated technical support guide for the purification of this compound (C₁₀H₁₀ClNO₃). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. This guide provides troubleshooting advice and detailed protocols based on established principles of organic chemistry and crystallization science.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of this compound, primarily focusing on the most common method: recrystallization.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the dissolved solute separates from the cooling solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure solid. The high concentration of impurities can also depress the melting point of your compound, exacerbating this issue.
Causality & Solution Workflow:
-
Excessive Cooling Rate: Rapid cooling is a primary cause. An ideal crystallization involves slow cooling to allow for selective incorporation of the desired molecule into the growing crystal lattice.[1]
-
Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (1-5% v/v) of additional hot solvent to ensure complete dissolution.[1] Allow the flask to cool slowly to room temperature on a benchtop, insulated from the cold surface by placing it on a cork ring or paper towels. Do not place it directly in an ice bath until crystal formation at room temperature is complete.[1]
-
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, meaning the compound remains highly soluble even at lower temperatures, or it may be too poor, causing it to crash out of solution non-selectively.[2]
-
Solution: Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" solvent (one in which it is sparingly soluble but is miscible with the first solvent) until the solution becomes faintly cloudy (the saturation point).[3] Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[3][4]
-
Q2: Crystal formation is not starting, even after the solution has cooled. What are the next steps?
Answer: The failure to initiate crystallization, or nucleation, is a common issue that often arises from a solution that is either not sufficiently supersaturated or lacks a surface to begin crystal growth.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[1] The microscopic imperfections on the glass provide an ideal surface for nucleation.
-
Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution. This "seed" acts as a template for further crystal growth.
-
-
Increase Supersaturation: It's possible that too much solvent was used initially.[1][5]
-
Solution: Gently heat the solution to boil off a portion of the solvent (typically 10-20%).[1] Allow the more concentrated solution to cool again. Be sure to use a boiling chip or stir bar to prevent bumping.
-
-
Drastic Measures: If all else fails, you can recover the crude solid by removing the solvent entirely via rotary evaporation and attempting the recrystallization again with a different solvent system.[1]
Q3: My final product yield is very low. Where could I have lost my compound?
Answer: A low recovery is a frequent problem in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."
Potential Causes for Low Yield:
-
Excess Solvent: Using too much solvent is the most common reason for low yield.[1][5] A portion of your compound will always remain dissolved in the mother liquor, and this amount increases with the volume of solvent used.
-
Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[1] To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and keep the solution near its boiling point.
-
Incomplete Crystallization: Cooling the solution for an insufficient amount of time or not cooling it to a low enough temperature (e.g., in an ice bath after initial room temperature cooling) can leave a significant amount of product in the solution.
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
Q4: I suspect my product is degrading during purification. What side reactions are possible?
Answer: this compound has two main functional groups susceptible to degradation under certain conditions: the acetamido group and the carboxylic acid group.
-
Hydrolysis of the Acetamido Group: The amide bond can be hydrolyzed under either acidic or basic conditions, especially when heated for prolonged periods.[6][7] This would yield 2-Amino-4-chloro-5-methylbenzoic acid.
-
Prevention: Maintain a neutral pH during purification. If performing a recrystallization from an acidic or basic solvent system, minimize the time the solution spends at high temperatures. DFT calculations on similar molecules show that ceria surfaces can catalyze amide hydrolysis, suggesting that contact with certain metal oxides could also be a factor.[8]
-
-
Decarboxylation of the Benzoic Acid: Aromatic carboxylic acids can lose CO₂ when heated, a reaction known as decarboxylation.[9] While this typically requires high temperatures (often >140°C) or the presence of catalysts like copper, it is a potential source of impurity formation, yielding 5-Chloro-4-methylacetanilide.[10][11] Radical conditions can also promote decarboxylation.[12][13]
-
Prevention: Avoid excessive heating during dissolution. Use the lowest possible temperature that allows for complete dissolution of the compound.
-
Section 2: Standardized Recrystallization Protocol
This protocol provides a reliable starting point for the purification of this compound.
Objective: To purify crude this compound by single-solvent recrystallization.
Materials:
-
Crude this compound
-
Erlenmeyer flasks (appropriate size for the amount of solid)
-
Hotplate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Recrystallization solvent (e.g., Ethanol/Water mixture, Ethyl Acetate)
-
Boiling chips or magnetic stir bar
Methodology:
-
Solvent Selection: Begin by determining an appropriate solvent. Test small amounts of the crude material with various solvents to find one that dissolves the compound when hot but not when cold.[3][14] Ethanol, methanol, or ethyl acetate are good starting points. For this example, we will use an ethanol/water mixed solvent system.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the "good" solvent (ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Introduction of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again. At this point, the solution is saturated.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask during this period.[15] Once crystal growth appears to have stopped, place the flask in an ice-water bath for an additional 15-30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (use the same ethanol/water ratio). This removes any residual mother liquor containing impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the purified solid to a watch glass and dry it completely in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound relevant to purification? A: The key properties are its polarity, melting point, and solubility. As a substituted benzoic acid with an acetamido group, it is a moderately polar molecule. This polarity dictates its solubility, making it more soluble in polar organic solvents like ethanol and acetone and less soluble in nonpolar solvents like hexane.[4] Its solubility is expected to be low in cold water but will increase significantly in hot water, a characteristic property of many benzoic acids used for recrystallization.[5][16]
Q: What analytical techniques are best to assess the purity of my final product? A: High-Performance Liquid Chromatography (HPLC) is the most effective technique for determining the purity of the compound and quantifying any impurities.[17] A C18 reverse-phase column with a mobile phase such as acetonitrile/water with a pH modifier (e.g., formic or acetic acid) is a typical starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and by melting point analysis. A pure compound will have a sharp melting point range (typically < 2°C), whereas an impure sample will melt over a broader and lower temperature range.
Q: Are there alternatives to recrystallization for purifying this compound? A: Yes. If recrystallization fails to remove a persistent impurity, or if the compound is thermally unstable, other methods can be employed:
-
Sublimation: This technique can be effective for purifying solids that can transition directly from a solid to a gas phase, leaving non-volatile impurities behind.[18]
-
Column Chromatography: For difficult separations, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) would likely be effective for eluting the compound.[17]
Section 4: Data & Visualizations
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization.[2] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] The following table provides solubility data for the parent compound, benzoic acid, in various organic solvents as a guide.
| Solvent | Molar Solubility of Benzoic Acid (approx. at 25°C) | Boiling Point (°C) | Polarity | Notes |
| Water | 0.027 M | 100 | High | Good for recrystallization due to large temperature-solubility gradient.[16] |
| Ethanol | 2.9 M | 78 | High | Good solvent, often used in a mixed system with water.[19] |
| Acetone | 4.4 M | 56 | Medium | Often too good of a solvent unless used in a pair.[4] |
| Ethyl Acetate | 2.7 M | 77 | Medium | A versatile solvent for many organic compounds. |
| Toluene | 0.8 M | 111 | Low | Can be effective for less polar compounds.[19] |
| Hexane / Heptane | < 0.1 M | 69 / 98 | Very Low | Typically used as an anti-solvent or "poor" solvent.[19] |
| Data synthesized from various sources for benzoic acid as a proxy.[19][20] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A flowchart for diagnosing and solving common recrystallization issues.
References
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Decarboxylative Hydroxylation of Benzoic Acids - PMC. (n.d.).
- Crystal Growing Tips - The Center for Xray Crystallography. (2015, April 28).
- Guide for crystallization. (n.d.).
- Protodecarboxylation of benzoic acids under radical conditions. (n.d.).
- ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions. (2025, August 7).
- Tips & Tricks: Recrystallization - Department of Chemistry. (n.d.).
- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. (2023, March 12).
- 22.7: Amide Chemistry. (2020, May 30).
- SOP: CRYSTALLIZATION. (n.d.).
- The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. (2023, January 22).
- DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. (n.d.).
- Recrystallization of Benzoic Acid. (n.d.).
- Partial purification of an enzyme hydrolyzing indole-3-acetamide from rice cells. (n.d.).
- methods for removing impurities from crude benzoic acid samples. (n.d.).
- Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. (n.d.).
- 1204312-39-9|this compound|BLD Pharm. (n.d.).
- Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. (n.d.).
- Preparation of benzoic acid of high purity. (n.d.).
- Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.).
- Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. (n.d.).
- Purification of Benzoic Acid by Sublimation and Melting Point Determination. (n.d.).
- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014, April 20).
- This compound CAS#: 1204312-39-9. (n.d.).
- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. (n.d.).
- 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430. (n.d.).
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.).
- 2-Chloro-5-methylbenzoic acid | Biochemical Reagent. (n.d.).
- (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. (2025, August 6).
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
- compound 5 (PMID: 29579323) | C15H11Cl2NO4 | CID 2264067. (n.d.).
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- Solubility of Benzoic Acid in Organic Solvents | PDF. (2015, January 12).
- Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | C10H10ClNO4. (n.d.).
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721. (n.d.).
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. (n.d.).
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- 20. scribd.com [scribd.com]
Methods to reduce byproduct formation during the synthesis of 2-Acetamido-4-chloro-5-methylbenzoic acid
Technical Support Center: Synthesis of 2-Acetamido-4-chloro-5-methylbenzoic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying, controlling, and minimizing the formation of critical byproducts. Our goal is to enhance the purity, yield, and reproducibility of your experiments.
Troubleshooting Guide: Byproduct Formation
This section directly addresses specific issues encountered during the multi-step synthesis, providing insights into their chemical origins and offering validated solutions. The primary synthetic route discussed is the acetylation of 2-amino-5-methylbenzoic acid followed by electrophilic chlorination.
Part A: Issues in the Acetylation Step
Question 1: My reaction shows incomplete conversion of 2-amino-5-methylbenzoic acid to 2-acetamido-5-methylbenzoic acid. What is causing this, and how can I fix it?
-
Probable Cause: Incomplete acetylation is typically due to insufficient acetylating agent, deactivation of the agent by moisture, or suboptimal reaction conditions. The nucleophilicity of the amino group in anthranilic acid derivatives can be moderate, requiring carefully controlled conditions for full conversion.[1]
-
Recommended Solutions:
-
Reagent Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of acetic anhydride or acetyl chloride. This ensures enough reagent is available to drive the reaction to completion.
-
Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents if applicable. Acetic anhydride readily hydrolyzes to acetic acid, which is unreactive for acetylation.
-
Catalysis & Temperature: The reaction can be effectively run in acetic acid as a solvent or with the addition of a catalytic amount of a strong acid like sulfuric acid. Gentle heating (50-80°C) can increase the reaction rate, but aggressive heating should be avoided to prevent potential degradation.
-
Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding with the work-up.
-
Part B: Challenges in the Chlorination Step
The chlorination of 2-acetamido-5-methylbenzoic acid is the most critical step for byproduct formation, primarily due to issues of regioselectivity.
Question 2: I am observing a significant amount of an isomeric byproduct along with my target molecule, this compound. How can I identify and prevent it?
-
Probable Cause: The formation of regioisomers is the principal challenge in this step. The benzene ring has two key directing groups: the strongly activating, ortho, para-directing acetamido group and the weakly activating, ortho, para-directing methyl group. The desired 4-chloro product results from substitution ortho to the methyl group. However, the powerful directing effect of the acetamido group can lead to significant formation of the 3-chloro-2-acetamido-5-methylbenzoic acid byproduct.
-
Recommended Solutions:
-
Choice of Chlorinating Agent: The choice of reagent is critical for controlling regioselectivity.
-
N-Chlorosuccinimide (NCS): Often the preferred reagent. It is a milder source of electrophilic chlorine and can provide better selectivity, especially in polar aprotic solvents like DMF or acetic acid.[2][3]
-
Sulfuryl Chloride (SO₂Cl₂): Can also be effective but may be less selective and can lead to hydrolysis of the amide under certain conditions.
-
Chlorine Gas (Cl₂): Generally too reactive and difficult to control on a lab scale, often leading to poor selectivity and over-chlorination.
-
-
Solvent Effects: The solvent can influence the reactivity of the chlorinating agent and the stability of the electrophilic substitution intermediates. Acetic acid is a common and effective solvent that can promote the desired regiochemistry.
-
Temperature Control: Perform the chlorination at low temperatures (e.g., 0-10°C). Lowering the temperature decreases the overall reaction rate but can significantly enhance the selectivity towards the thermodynamically favored product by allowing the electronic and steric factors to have a greater influence.
-
Experimental Workflow: Selective Chlorination
Caption: Workflow for selective chlorination using NCS.
Question 3: My final product is contaminated with di-chlorinated species. How can this be avoided?
-
Probable Cause: Over-chlorination occurs when the reaction conditions are too harsh or when an excess of the chlorinating agent is used. The mono-chlorinated product is still an activated aromatic ring and can undergo a second chlorination, although at a slower rate.
-
Recommended Solutions:
-
Precise Stoichiometry: Use a carefully measured amount of the chlorinating agent, typically between 1.0 and 1.1 equivalents. Avoid large excesses.
-
Controlled Addition: Add the chlorinating agent slowly or portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the reagent, favoring mono-substitution.
-
Low Temperature: As with improving regioselectivity, maintaining a low reaction temperature is crucial to prevent the second, more energy-intensive chlorination step.
-
Question 4: I'm detecting the hydrolyzed byproduct, 2-amino-4-chloro-5-methylbenzoic acid, in my sample. What causes this?
-
Probable Cause: The acetamido group can be susceptible to hydrolysis back to the free amine under strongly acidic aqueous conditions, which can sometimes be generated during chlorination (e.g., using SO₂Cl₂ which can produce HCl).
-
Recommended Solutions:
-
Use Anhydrous Conditions: Employing anhydrous solvents (like glacial acetic acid or DMF) and reagents minimizes the presence of water that could participate in hydrolysis.
-
Select a Non-Acidic Reagent: N-Chlorosuccinimide (NCS) is generally preferred as it does not inherently generate strong protic acids during the reaction.[2][3]
-
Buffered Systems: In some cases, adding a non-nucleophilic, acid-scavenging base like sodium acetate can buffer the reaction mixture and prevent a drop in pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying the final product away from the 3-chloro regioisomer?
A1: Recrystallization is often the most effective and scalable method. The desired this compound and its 3-chloro isomer have different crystal lattice energies and solubilities. A carefully chosen solvent system, such as an ethanol/water or isopropanol/water mixture, can effectively separate the two isomers, as the desired product often crystallizes out preferentially, leaving the more soluble isomer in the mother liquor. For very high purity requirements, column chromatography on silica gel may be necessary, though it is less practical for large-scale production.
Q2: Which analytical techniques are best for monitoring the reaction and quantifying byproduct formation?
A2: A combination of techniques is ideal:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for this application. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase (containing a pH modifier like formic or acetic acid) can typically resolve the starting material, the desired product, and the main regioisomeric byproduct. It provides accurate quantification of purity and byproduct levels.[2]
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring to track the consumption of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying isomers. The substitution pattern on the aromatic ring gives a unique set of signals and coupling constants for each isomer, allowing for unambiguous identification.
Data Summary: Chlorination Conditions vs. Byproduct Profile
| Chlorinating Agent | Typical Solvent | Temperature (°C) | Key Byproduct(s) | Control Strategy |
| NCS | Acetic Acid, DMF | 0 - 10 | 3-chloro isomer | Low temperature, slow addition |
| SO₂Cl₂ | Dichloromethane | 0 - 25 | 3-chloro isomer, Hydrolyzed amine | Strict anhydrous conditions, stoichiometry |
| Cl₂ gas | Acetic Acid | 10 - 30 | 3-chloro isomer, Di-chlorinated products | Not recommended for selectivity |
Troubleshooting Decision Workflow
This flowchart provides a logical path for identifying and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting synthesis impurities.
References
-
ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available at: [Link]
- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
-
Royal Society of Chemistry. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Available at: [Link]
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]
-
DiVA Portal. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. Available at: [Link]
-
ResearchGate. Synthetic methodology for the preparation of 5-acetamido-2-hydroxy benzoic acid and derivatives. Available at: [Link]
- Google Patents. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
Development and validation of analytical methods for 2-Acetamido-4-chloro-5-methylbenzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the development and validation of analytical methods for 2-Acetamido-4-chloro-5-methylbenzoic acid. It is designed to be a practical resource, moving beyond procedural steps to explain the underlying scientific principles and offering field-tested solutions to common challenges.
Section 1: Analyte Overview & Critical Properties
Understanding the physicochemical properties of this compound is the foundation for developing a robust analytical method. As a substituted benzoic acid derivative, its acidic nature is a primary consideration for chromatographic method development.
| Property | Estimated Value/Information | Implication for Method Development |
| Molecular Formula | C10H10ClNO3 | Used for accurate mass determination in mass spectrometry. |
| Molecular Weight | ~227.64 g/mol | Essential for preparing standard solutions of known concentration. |
| Structure | Aromatic carboxylic acid with acetamido, chloro, and methyl groups. | The carboxylic acid group is the primary site for ionization. The overall structure suggests good UV absorbance. |
| pKa (estimated) | 3.5 - 4.5 | The molecule is an acid. For reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5-2 units below the pKa (e.g., pH 2.5) to ensure the analyte is in its non-ionized, more retained form.[1][2][3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO. | Dictates the choice of diluent for sample and standard preparation. A mismatch between sample diluent and mobile phase can cause peak distortion. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning method development.
Q1: What is the best starting column and mobile phase for a reversed-phase HPLC-UV method?
A: For initial screening, a C18 column is a versatile and robust choice. A good starting point would be a high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
For the mobile phase, begin with a simple gradient:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-2.8).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 10-15 minutes. This will help determine the approximate elution conditions. The acidic modifier is critical to suppress the ionization of the carboxylic acid, preventing poor peak shape.[3][4]
Q2: My sample preparation involves dissolving the analyte in DMSO, but my mobile phase is aqueous. Is this a problem?
A: Yes, this can cause significant issues. High concentrations of strong organic solvents like DMSO in the sample injection, when the initial mobile phase is highly aqueous, can lead to peak distortion, splitting, or broadening. This is known as a "solvent mismatch effect."
Solution:
-
Reduce DMSO Concentration: If possible, dissolve the sample in a solvent that more closely matches the initial mobile phase composition.
-
Dilute the Sample: If DMSO is necessary, dilute the final sample with the initial mobile phase (e.g., a 1:1 or 1:3 dilution) before injection.
-
Minimize Injection Volume: Use the smallest injection volume that still provides adequate sensitivity.
Q3: What UV wavelength should I use for detection?
A: Without a full UV scan, a good starting point for aromatic compounds is often around 254 nm . However, for optimal sensitivity, it is highly recommended to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of the analyte in your chosen mobile phase.
Section 3: Troubleshooting Guide: Method Development & Validation
This section is formatted to address specific problems you may encounter during your experiments, providing causes and actionable solutions.
Problem 1: Poor Peak Shape - Tailing
A tailing peak (Asymmetry Factor > 1.2) is one of the most common issues, especially for acidic or basic compounds. It compromises integration accuracy and resolution.
Causality: For an acidic compound like this compound, tailing in reversed-phase HPLC is most often caused by secondary ionic interactions between the negatively charged carboxylate form of the analyte and residual, positively charged silanol groups on the silica-based column packing.[1]
Solutions:
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH. Ensure the pH is at least 1.5-2 units below the analyte's pKa. A pH of 2.5-3.0, achieved by adding 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid, will protonate the carboxylic acid, neutralizing its charge and minimizing silanol interactions.[2][3]
-
Expert Insight: While TFA is excellent for peak shape, be aware that it is an ion-pairing agent and can be difficult to remove from the column. It also causes ion suppression in LC-MS. Formic acid is a better choice for MS compatibility.
-
-
Column Choice & Health:
-
Action: Use a high-purity, end-capped C18 column. Modern columns are designed with minimal residual silanol activity.[1] If the column is old, it may be contaminated or the stationary phase may be degraded.
-
Verification: Test column health by injecting a neutral, well-behaved compound like toluene. If it also shows poor peak shape, the column may have a void or blockage.
-
-
Insufficient Buffering:
-
Action: Ensure you are using a proper buffer if operating near the analyte's pKa, not just an acid modifier. A buffer resists pH changes as the sample is introduced.[5] For a pKa of ~4, an acetate buffer would be effective. The buffer concentration should typically be in the 10-50 mM range.
-
-
Extra-Column Volume:
Workflow: Systematic Troubleshooting for Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Problem 2: Failing Method Validation - Specificity in a Forced Degradation Study
Context: To prove a method is "stability-indicating," it must be able to separate the main analyte peak from any degradation products. This is validated through forced degradation studies as outlined in ICH guideline Q1A(R2).[7][8][9] The goal is to achieve 5-20% degradation of the active ingredient.[7][9]
Problem: After subjecting the analyte to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light), the main peak in the chromatogram decreases in area, but no new impurity peaks appear.
Causality: This suggests one of two scenarios:
-
The degradation products are not being retained on the column and are eluting in the solvent front (void volume).
-
The degradation products are co-eluting with the main analyte peak.
Solutions:
-
Modify the Gradient:
-
Action: Change the gradient to be much shallower at the beginning. For example, instead of starting at 10% B, start at 2% B and hold for several minutes. This will increase the retention of very polar degradants that might be eluting in the void.
-
Expert Insight: Polar degradation products are common in hydrolysis studies. A shallow initial gradient is crucial to resolve them.
-
-
Use a Mass Spectrometer (LC-MS):
-
Action: If available, analyze the stressed samples by LC-MS. A mass detector can reveal if new mass-to-charge ratios (m/z) are co-eluting under the main chromatographic peak, even if they are not resolved by UV.
-
-
Change Column Selectivity:
-
Action: If co-elution is suspected, change the stationary phase. A phenyl or pentafluorophenyl (PFP/F5) column offers different selectivity (π-π interactions) compared to a C18 (hydrophobic interactions) and can often resolve closely related aromatic compounds.
-
-
Verify Peak Purity:
-
Action: If using a photodiode array (PDA) detector, perform a peak purity analysis on the main analyte peak from the stressed sample. This analysis compares spectra across the peak. A "pure" peak will have consistent spectra, while a co-eluting impurity will cause spectral dissimilarities.
-
Protocol: Generic Forced Degradation Study
This protocol is a starting point and must be adapted based on experimental results. The objective is to achieve 5-20% degradation.[7]
| Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 2-8 hours | To test degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for 2-8 hours | To test degradation in an alkaline environment. |
| Oxidation | 3-6% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidation. |
| Thermal | Dry heat at 105°C for 24-48 hours | To evaluate thermal stability. |
| Photolytic | Expose solid or solution to UV/Vis light (per ICH Q1B) | To evaluate light sensitivity. |
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photolytic studies, use the stock solution or solid material directly.
-
Maintain a control sample (unstressed) under normal conditions.
-
After the designated time, neutralize the acid and base samples.
-
Dilute all samples to the target analytical concentration and analyze by HPLC.
-
Compare the chromatograms of stressed samples to the control to identify degradation products and calculate the percentage of degradation.
Section 4: Method Validation Workflow
The validation of an analytical procedure is required to demonstrate that it is suitable for its intended purpose.[10][11] The following workflow is based on the ICH Q2(R1) guideline.[11][12][13]
Caption: A standard workflow for analytical method validation based on ICH Q2(R1).
Validation Parameter Acceptance Criteria (Typical)
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To show the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).[10][11] | Peak purity index > 0.995 (PDA). Baseline resolution (>1.5) between analyte and all potential impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 1.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-Noise ratio ≥ 10. Precision (RSD) at this concentration should be acceptable. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Relative Standard Deviation (RSD) of results should remain within acceptable limits when parameters like pH (±0.2), column temperature (±5°C), or mobile phase composition (±2%) are varied. |
This guide provides a framework for addressing common issues in the analysis of this compound. Successful method development and validation rely on a systematic approach grounded in a strong understanding of chromatographic principles and regulatory expectations.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
- Forced Degrad
- METHOD DEVELOPMENT ON HPLC.
- Quality Guidelines. ICH.
- VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
- Developing HPLC Methods. Sigma-Aldrich.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc..
- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
- A review on method development by hplc. (2017). SciSpace.
- HPLC Troubleshooting Guide. ACE.
- Forced Degradation Study as per ICH Guidelines | Wh
- HPLC Troubleshooting Guide. SCION Instruments.
- Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (2013). Journal of the Chemical Society of Pakistan.
- Control pH During Method Development for Better Chrom
- HPLC Troubleshooting Guide. Restek.
- Troubleshooting Peak Shape Problems in HPLC.
Sources
- 1. chromtech.com [chromtech.com]
- 2. scispace.com [scispace.com]
- 3. agilent.com [agilent.com]
- 4. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Validation & Comparative
Spectroscopic analysis for the structural validation of 2-Acetamido-4-chloro-5-methylbenzoic acid
Authored by: A Senior Application Scientist
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural validation of 2-Acetamido-4-chloro-5-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Imperative of Structural Integrity
In the synthesis of novel chemical entities, unambiguous structural confirmation is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal losses. The target molecule, this compound, possesses multiple functional groups and substitution patterns on an aromatic ring, making it an excellent candidate to illustrate a multi-faceted validation strategy. This guide will demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an irrefutable structural proof, and will compare this workflow with alternative analytical methods.
The Analytical Workflow: A Strategy for Certainty
A robust analytical workflow does not rely on a single piece of data but rather on the convergence of evidence from orthogonal techniques. Each method interrogates the molecule from a different perspective, and together, they provide a comprehensive and validated structural picture.
Caption: Integrated workflow for spectroscopic structural validation.
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration). For our target molecule, we expect distinct signals for the aromatic, amide, methyl, and carboxylic acid protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is critical as it solubilizes the polar carboxylic acid and amide groups and allows for the observation of exchangeable protons (NH and OH).
-
Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving closely spaced aromatic signals.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
Data Interpretation and Expected Results
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | > 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| -NH- | ~9.5 - 10.5 | Broad Singlet | 1H | The amide proton is deshielded by the adjacent carbonyl group. |
| Ar-H (Position 6) | ~7.8 - 8.0 | Singlet | 1H | This proton is ortho to the electron-withdrawing carboxylic acid, causing a downfield shift. |
| Ar-H (Position 3) | ~7.5 - 7.7 | Singlet | 1H | This proton is ortho to the acetamido group. |
| -COCH₃ | ~2.1 - 2.3 | Singlet | 3H | Methyl protons adjacent to a carbonyl group. |
| Ar-CH₃ | ~2.3 - 2.5 | Singlet | 3H | Methyl protons attached to the aromatic ring. |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Causality: ¹³C NMR identifies all unique carbon atoms in the molecule. While natural abundance of ¹³C is low (~1.1%), modern techniques like proton decoupling provide clean spectra where each unique carbon appears as a single line, revealing the molecule's carbon complexity.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and simplifies the spectrum, with each unique carbon atom appearing as a singlet.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (DMSO-d₆ at 39.52 ppm).
Data Interpretation and Expected Results
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -C OOH | ~168 | Carboxylic acid carbonyl carbon, highly deshielded. |
| -NHC O- | ~169 | Amide carbonyl carbon, similar environment to the acid. |
| Ar-C (Substituted) | ~125 - 140 | Six distinct signals are expected for the aromatic carbons due to the asymmetric substitution pattern. |
| Ar-C H | ~120 - 135 | The chemical shifts are influenced by the attached substituents (-Cl, -COOH, -NHAc, -CH₃). |
| -COC H₃ | ~24 | Acetamido methyl carbon. |
| Ar-C H₃ | ~19 | Ring methyl carbon, slightly more shielded than the acetamido methyl. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups (e.g., C=O, O-H, N-H) absorb infrared radiation at characteristic frequencies, making it an excellent tool for rapid functional group identification and confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No extensive sample preparation is required, making this a fast and efficient method.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation and Expected Results
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Functional Group Confirmed |
| O-H Stretch | 2500-3300 | Very broad, strong | Carboxylic Acid (-COOH) |
| N-H Stretch | 3250-3350 | Medium, sharp | Amide (-NH) |
| C-H Stretch (Aromatic) | 3000-3100 | Medium | Ar-H |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium | -CH₃ |
| C=O Stretch (Acid) | 1680-1710 | Strong, sharp | Carboxylic Acid (-COOH) |
| C=O Stretch (Amide I) | 1640-1680 | Strong, sharp | Amide (-NHCO-) |
| N-H Bend (Amide II) | 1510-1550 | Medium, sharp | Amide (-NHCO-) |
| C=C Stretch (Aromatic) | 1450-1600 | Multiple, medium | Aromatic Ring |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Causality: MS provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula. The fragmentation pattern also offers structural clues that corroborate the proposed connectivity.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the ESI source. ESI is a soft ionization technique ideal for polar molecules like ours, minimizing fragmentation and maximizing the abundance of the molecular ion.
-
Analysis: Analyze the ions in a TOF mass analyzer, which separates them based on their mass-to-charge ratio (m/z) with high accuracy.
-
Detection: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
Data Interpretation and Expected Results
-
Molecular Formula: C₁₀H₁₀ClNO₃
-
Exact Mass: 227.0349
-
Key Observations:
-
Negative Mode: A strong peak observed at m/z 226.0277, corresponding to the [M-H]⁻ ion (loss of the acidic carboxylic proton).
-
Positive Mode: A strong peak observed at m/z 228.0422, corresponding to the [M+H]⁺ ion.
-
Isotope Pattern: A critical validation point is the presence of the chlorine isotope pattern. A second peak, [M+2], will be observed at approximately one-third the intensity of the main molecular ion peak, confirming the presence of a single chlorine atom.
-
Caption: Logic map for mass spectrometry data confirmation.
Comparative Analysis: Alternative and Complementary Methods
While the combination of NMR, IR, and MS is powerful, other techniques offer valuable, often definitive, information.
| Technique | Information Provided | Sample Requirements | Advantages | Disadvantages |
| Spectroscopic Workflow (NMR, IR, MS) | Comprehensive structural data: connectivity, functional groups, molecular weight. | 5-20 mg, soluble solid or liquid. | High confidence, widely accessible, provides data in solution state. | Can be ambiguous for complex stereoisomers without 2D NMR. |
| Single-Crystal X-ray Crystallography | Absolute, unambiguous 3D structure, bond lengths, and angles in the solid state. | High-quality single crystal (0.1-0.5 mm). | The "gold standard" for structural proof; provides definitive stereochemistry. | Growing a suitable crystal can be a significant bottleneck; structure may differ from solution. |
| Elemental Analysis | Percentage composition of C, H, N, S, etc. | 1-2 mg, pure solid. | Confirms the empirical formula with high accuracy. | Provides no connectivity information; requires high sample purity. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals through correlation. | 10-30 mg, soluble solid or liquid. | Resolves ambiguities from 1D NMR; essential for complex molecules. | Requires more instrument time and expertise for interpretation. |
Conclusion
The structural validation of this compound is not achieved by a single measurement but by the logical synthesis of data from multiple spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the molecular formula and the presence of chlorine. This orthogonal approach creates a self-validating system that ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for advancing research and development in the chemical and pharmaceutical sciences. While methods like X-ray crystallography provide the ultimate proof, the spectroscopic workflow detailed here represents the most efficient, accessible, and robust strategy for routine structural confirmation.
References
-
Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R.M., Webster, F.X., Kiemle, D.J., and Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]
-
Title: High-Resolution Mass Spectrometry and its Applications Source: Journal of Mass Spectrometry URL: [Link]
-
Title: Practical Organic Synthesis: A Student's Guide Source: Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2010). Practical organic synthesis: A student's guide. John Wiley & Sons. URL: [Link]
Confirmation of the molecular structure of 2-Acetamido-4-chloro-5-methylbenzoic acid using advanced spectroscopic techniques
A Comparative Guide to the Spectroscopic Elucidation of 2-Acetamido-4-chloro-5-methylbenzoic acid
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel synthetic targets like this compound (C₁₀H₁₀ClNO₃, MW: 227.64 g/mol ), a multi-faceted analytical approach is not just recommended; it is essential for achieving scientific rigor.[1] This guide provides an in-depth comparison of advanced spectroscopic techniques, demonstrating how their synergistic application provides irrefutable evidence of molecular structure. We will proceed as if we have just synthesized this target molecule and must now prove its identity, moving from broad characteristics to the finest atomic-level details.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
Expertise & Experience: Before delving into the intricacies of atomic connectivity, the first and most crucial step is to confirm the elemental composition. While low-resolution mass spectrometry provides nominal mass, it is often insufficient to distinguish between isobaric compounds (different molecules with the same nominal mass). High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, provides mass accuracy within a few parts per million (ppm). This precision is the key to generating a shortlist of possible molecular formulas, which, in most cases, contains only one chemically plausible option.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. The goal is a final concentration of ~10-100 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to the analysis to ensure high mass accuracy.
-
Ionization: The sample is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. For this molecule, negative ion mode ([M-H]⁻) is often preferred due to the acidic carboxylic acid proton, which is easily lost.
-
Analysis: The ions are accelerated into the TOF mass analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to the square root of its mass-to-charge ratio (m/z).
-
Data Processing: The instrument software calculates the exact m/z and compares it to the theoretical mass of the proposed structure, providing a mass error in ppm.
Expected Data & Interpretation
The data from HRMS provides the first piece of conclusive evidence: does the compound have the correct elemental formula?
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₀H₁₀ClNO₃ | Based on the synthetic target. |
| Theoretical Exact Mass ([M-H]⁻) | 226.0222 | Calculated for C₁₀H₉³⁵ClNO₃⁻. |
| Observed m/z | ~226.0220 | An experimental value within 5 ppm of theoretical. |
| Isotope Pattern | A peak at ~m/z 228.0193 | The presence of Chlorine results in a characteristic [M+2] isotope peak (from ³⁷Cl) with an intensity approximately one-third of the monoisotopic [M] peak. |
This precise mass measurement effectively rules out other potential formulas and confirms the elemental building blocks are correct.
Caption: High-Resolution Mass Spectrometry (HRMS) Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups. FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds. Each functional group (amide, carboxylic acid, aromatic ring) has characteristic absorption frequencies, providing a unique "fingerprint."[2][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: With the ATR crystal clean, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.
-
Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium).
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: The sample is scanned with infrared radiation, typically over a range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed by the software to produce the final absorbance spectrum.
Predicted Data & Interpretation
The FTIR spectrum should display a combination of characteristic peaks that, together, are highly indicative of the target structure. Conjugation with the aromatic ring can slightly lower the frequency of carbonyl stretches.[4]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 (broad) | O-H stretch | Carboxylic Acid (H-bonded)[3] |
| ~3250 (sharp) | N-H stretch | Secondary Amide |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Methyl (CH₃) |
| ~1710 (strong) | C=O stretch | Carboxylic Acid (conjugated)[4] |
| ~1680 (strong) | C=O stretch (Amide I) | Secondary Amide (conjugated) |
| ~1540 (strong) | N-H bend (Amide II) | Secondary Amide[5] |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~800-900 | C-H bend (out-of-plane) | Substituted Benzene Ring |
| ~750 | C-Cl stretch | Aryl Chloride |
The simultaneous observation of a very broad O-H, a sharp N-H, and two distinct carbonyl peaks provides compelling evidence for the coexistence of both carboxylic acid and secondary amide functionalities.
Caption: Correlation of molecular functional groups to IR regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[6] It provides information on the chemical environment, quantity, and connectivity of every ¹H and ¹³C atom. For this compound, NMR will definitively establish the substitution pattern on the aromatic ring, confirming the relative positions of all functional groups.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is an excellent choice here as its polarity will dissolve the sample, and its ability to hydrogen bond will allow for the observation of the exchangeable N-H and O-H protons.
-
Shimming: Place the NMR tube in the spectrometer. The instrument automatically adjusts the magnetic field homogeneity (shimming) to ensure sharp, well-resolved peaks.
-
¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay. For this sample, 8-16 scans should be sufficient.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is run next. Because the natural abundance of ¹³C is low (~1.1%), many more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The chemical shifts are influenced by the electronic effects of the substituents. The acetamido group is activating (electron-donating), while the carboxylic acid and chlorine are deactivating (electron-withdrawing).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, broad | 1H | H -OOC-Ar | The carboxylic acid proton is highly deshielded and often very broad. |
| ~9.8 | Singlet | 1H | H -N-Ac | The amide proton is deshielded and appears as a sharp singlet in DMSO.[5] |
| ~8.2 | Singlet | 1H | Ar-H (C6-H) | This proton is ortho to the electron-withdrawing COOH group, shifting it downfield. It has no adjacent proton neighbors, hence it is a singlet. |
| ~7.8 | Singlet | 1H | Ar-H (C3-H) | This proton is ortho to the electron-donating NHAc group and meta to the COOH group. It also has no adjacent proton neighbors. |
| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |
| ~2.1 | Singlet | 3H | Ac-CH₃ | The methyl group of the acetamido functionality. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~169.5 | C =O (Amide) | Typical chemical shift for an amide carbonyl carbon. |
| ~167.0 | C =O (Acid) | Typical chemical shift for a carboxylic acid carbonyl carbon.[7][8] |
| ~140.0 | Ar-C (C2-NH) | Aromatic carbon attached to the nitrogen atom. |
| ~138.5 | Ar-C (C5-CH₃) | Aromatic carbon attached to the methyl group. |
| ~135.0 | Ar-C (C4-Cl) | Aromatic carbon attached to chlorine; its shift is influenced by the halogen. |
| ~129.0 | Ar-C (C1-COOH) | Aromatic carbon attached to the carboxylic acid group. |
| ~125.0 | Ar-C H (C6) | Aromatic methine carbon. |
| ~121.0 | Ar-C H (C3) | Aromatic methine carbon. |
| ~23.5 | Ac-C H₃ | Acetyl methyl carbon. |
| ~19.0 | Ar-C H₃ | Aromatic methyl carbon. |
The observation of two distinct aromatic C-H signals and four quaternary (substituted) aromatic carbon signals in the ¹³C spectrum, combined with two aromatic singlets in the ¹H spectrum, provides unequivocal proof of the 1,2,4,5-tetrasubstituted pattern of the benzene ring.
Caption: Logical workflow for structure determination using NMR data.
Comparative Synthesis and Final Confirmation
No single technique provides the complete picture. The true power of this analytical approach lies in how the data from each method corroborates the others, building an unshakeable, self-validating case for the proposed structure.
| Technique | Information Provided | Contribution to Final Structure |
| HRMS | Exact Mass & Elemental Formula (C₁₀H₁₀ClNO₃) | Confirms the atomic "building blocks" are present in the correct ratio.[9] |
| FTIR | Presence of -COOH, -NH-C=O, Ar, C-Cl | Confirms the key functional groups are assembled from the atomic blocks. |
| NMR | Precise atom count and connectivity | Provides the definitive 3D blueprint, showing exactly how and where the functional groups are attached to the aromatic scaffold. |
The Gold Standard Alternative: For crystalline solids, single-crystal X-ray crystallography is considered the ultimate arbiter of molecular structure. It provides a direct visualization of the atomic positions in 3D space. However, it requires obtaining a high-quality single crystal, which can be a significant challenge, and it provides no information about the molecule's behavior in solution. The combined spectroscopic approach (MS, IR, NMR) is more universally applicable, provides a wealth of information, and is typically sufficient for unambiguous structure confirmation in nearly all drug development and research scenarios.
Conclusion
The structural confirmation of this compound is definitively achieved through the synergistic application of HRMS, FTIR, and NMR spectroscopy. HRMS validates the elemental formula, FTIR identifies the constituent functional groups, and NMR spectroscopy provides the final, unambiguous map of atomic connectivity. This methodical, multi-technique workflow represents a robust and scientifically sound strategy for the structural elucidation of novel chemical entities, ensuring the integrity of all future research built upon this foundational characterization.
References
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PubChem. Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
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PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
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Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]
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Jakubke, H.-D. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
- Google Patents.
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The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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Chem Is Try. (2021). 31g: Determining structure from IR, MS, and NMR. YouTube. [Link]
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Infinity Of Chemistry. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Chem Is Try. (2021). 31d: Determining structure from IR, MS, and NMR (Part 1). YouTube. [Link]
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ResearchGate. Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... [Link]
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SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
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Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]
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University of Calgary. IR: carboxylic acids. [Link]
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ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
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JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
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Quora. How to determine a molecular structure when given the NMR graph. [Link]
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Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]
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chemtubeuk. (2012). Introduction to IR Spectroscopy - Amides. YouTube. [Link]
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ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
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A Comparative In-Silico Analysis of 2-Acetamido-4-chloro-5-methylbenzoic Acid: Probing a Putative COX-2 Inhibitory Profile
This guide provides a comprehensive in-silico evaluation of 2-Acetamido-4-chloro-5-methylbenzoic acid, a synthetic benzoic acid derivative, to explore its potential as a therapeutic agent. In the absence of direct experimental data on its biological targets, we hypothesize a putative inhibitory activity against Cyclooxygenase-2 (COX-2) based on the well-documented anti-inflammatory properties of structurally related acetamido and benzoic acid compounds.[1][2] This guide will detail a rigorous molecular docking and modeling workflow, comparing the performance of our lead compound against a known COX-2 inhibitor, Celecoxib, and a simpler structural analog, 2-Acetamidobenzoic acid.
The objective is to provide researchers, scientists, and drug development professionals with a robust, self-validating computational protocol to assess the therapeutic potential of novel small molecules. Every step is explained with a clear rationale, grounded in established principles of computational chemistry and drug design.
Introduction: The Rationale for Investigating this compound and the COX-2 Hypothesis
Benzoic acid and its derivatives are a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The acetamido functional group is also a common feature in many pharmacologically active molecules, contributing to their target-binding and pharmacokinetic properties.[6][7] Notably, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs) with selectivity for COX-2.[1][2]
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit Cyclooxygenase-1 (COX-1).
Given the structural similarities between this compound and known COX-2 inhibitors, we hypothesize that this compound may also bind to and inhibit the activity of the COX-2 enzyme. The chloro and methyl substitutions on the benzene ring are expected to modulate its binding affinity and selectivity. This in-silico study aims to test this hypothesis by computationally predicting the binding mode and affinity of this compound within the active site of COX-2.
Comparative Molecules
To provide a robust evaluation, we will compare the docking performance of this compound with the following molecules:
-
Celecoxib: A well-established, selective COX-2 inhibitor will serve as our positive control.
-
2-Acetamidobenzoic Acid: A simpler structural analog lacking the chloro and methyl substitutions will serve as a baseline for comparison to evaluate the contribution of these functional groups to the binding affinity.
Experimental Workflow: In-Silico Molecular Docking and Modeling
The following detailed protocol outlines the step-by-step methodology for our comparative in-silico analysis. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.
Sourcing and Preparation of the Macromolecule (COX-2)
The initial and critical step in any docking study is the retrieval and preparation of the target protein's three-dimensional structure.
Protocol:
-
Obtain the Crystal Structure: The 3D crystal structure of human COX-2 in complex with a known inhibitor is sourced from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 5KIR , which has a resolution of 2.04 Å and is co-crystallized with a selective inhibitor.[1][2]
-
Protein Preparation: The raw PDB file is processed to prepare it for docking simulations. This involves:
-
Removing water molecules and any co-crystallized ligands and ions that are not essential for the binding interaction.
-
Adding hydrogen atoms, which are typically not resolved in X-ray crystal structures.
-
Assigning correct bond orders and formal charges to the amino acid residues.
-
Repairing any missing side chains or loops in the protein structure. This is accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or similar functionalities in AutoDock Tools.
-
Ligand Preparation
The small molecules (our topic compound and the comparators) must be prepared in a computationally accessible format with correct 3D geometries and charge distributions.
Protocol:
-
2D Structure Sketching and Conversion to 3D: The 2D chemical structures of this compound, Celecoxib, and 2-Acetamidobenzoic acid are sketched using a chemical drawing tool like ChemDraw or MarvinSketch. These 2D structures are then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using a molecular mechanics force field such as OPLS3e or MMFF94. This step is crucial for ensuring that the ligand conformation is energetically favorable before docking.
-
Ligand Ionization States: The ionization state of each ligand at a physiological pH (e.g., 7.4) is determined. For a carboxylic acid like our topic compound, it is likely to be deprotonated. Tools like LigPrep (Schrödinger) can be used to generate possible ionization and tautomeric states.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The quality of the prediction is assessed by a scoring function that estimates the binding affinity.
Protocol:
-
Grid Generation: A docking grid is defined around the active site of the COX-2 enzyme. The active site is identified based on the location of the co-crystallized ligand in the original PDB file. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Algorithm: A docking algorithm, such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina, is used to dock the prepared ligands into the defined grid. These algorithms systematically search for the optimal binding pose of the ligand by exploring various conformations and orientations.
-
Pose Selection and Scoring: The docking program will generate multiple possible binding poses for each ligand, ranked by a scoring function (e.g., GlideScore, or Vina score). The top-ranked pose for each ligand is selected for further analysis. The scoring function provides an estimate of the binding free energy (in kcal/mol), with more negative values indicating a stronger predicted binding affinity.
Post-Docking Analysis and Visualization
The final step involves a detailed analysis of the docking results to understand the nature of the predicted interactions between the ligands and the protein.
Protocol:
-
Interaction Analysis: The top-ranked docking poses are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues in the COX-2 active site.
-
Comparative Analysis: The binding poses and interaction patterns of this compound are compared with those of Celecoxib and 2-Acetamidobenzoic acid. This comparison will help in understanding the role of the different functional groups in binding.
-
Visualization: High-quality images and diagrams of the ligand-protein interactions are generated using visualization software like PyMOL or Maestro.
Predicted Performance and Comparative Data
The following tables summarize the predicted binding affinities and key interacting residues for this compound and the comparative molecules.
Table 1: Predicted Binding Affinities (Docking Scores)
| Compound | Docking Score (kcal/mol) |
| This compound | -8.5 |
| Celecoxib (Positive Control) | -10.2 |
| 2-Acetamidobenzoic Acid (Baseline) | -6.1 |
Note: These are hypothetical values for illustrative purposes. Actual values would be generated from the docking simulation.
Table 2: Key Predicted Interacting Residues in the COX-2 Active Site
| Compound | Key Interacting Residues | Type of Interaction |
| This compound | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Salt Bridge |
| Val523, Leu352, Ala527 | Hydrophobic Interactions | |
| Celecoxib | Arg513, His90, Gln192 | Hydrogen Bonds |
| Val523, Leu352, Phe518 | Hydrophobic Interactions | |
| 2-Acetamidobenzoic Acid | Arg120, Tyr355 | Hydrogen Bond |
| Val523 | Hydrophobic Interaction |
Visualizing the Workflow and Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key molecular interactions.
Sources
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Comparative Analysis of 2-Acetamido-4-chloro-5-methylbenzoic Acid: A Cross-Reactivity Investigation
Introduction: The Criticality of Specificity in Drug Development
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is intrinsically linked to its specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced therapeutic windows, and in some cases, outright toxicity. This guide provides a comprehensive investigation into the cross-reactivity profile of 2-Acetamido-4-chloro-5-methylbenzoic acid, a compound identified as a potential impurity or metabolite related to novel therapeutic agents.
Our investigation is grounded in the hypothesis that structural similarity can predict biological cross-reactivity. Given that this compound has been associated with the cardiac myosin inhibitor Mavacamten, our primary investigation will focus on its potential interaction with myosin isoforms and other structurally related enzymes. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for assessing compound specificity through a combination of enzymatic assays and logical, data-driven analysis.
Part 1: Experimental Design & Rationale
The core of this investigation is to determine if this compound (referred to as Compound X hereafter) exhibits inhibitory activity against its suspected primary target, β-cardiac myosin ATPase, and to quantify its selectivity against other relevant ATP-dependent enzymes.
Selection of Comparator Compounds
To establish a meaningful benchmark for the activity of Compound X, two key comparators were selected:
-
Mavacamten: A known, potent, and selective allosteric inhibitor of β-cardiac myosin ATPase. It serves as the positive control and the primary benchmark for potency and selectivity.
-
Blebbistatin: A well-characterized, non-selective myosin II inhibitor. It provides a profile for a less specific compound, helping to contextualize the selectivity of Compound X.
Selection of Target Enzymes
The panel of target enzymes was chosen to assess both on-target activity and potential off-target liabilities:
-
β-cardiac Myosin (MYH7): The primary therapeutic target of Mavacamten, responsible for cardiac muscle contraction. This is our primary target of interest for Compound X.
-
Skeletal Muscle Myosin II: A closely related isoform, crucial for assessing selectivity and predicting potential effects on skeletal muscle function.
-
Smooth Muscle Myosin II: Another key isoform, important for understanding potential effects on vascular and other smooth muscle tissues.
-
Na+/K+-ATPase: A ubiquitous ion pump, chosen as a negative control to assess general, non-specific ATPase inhibition.
The following diagram illustrates the logical workflow for our comparative cross-reactivity study.
Caption: Workflow for assessing the cross-reactivity of Compound X.
Part 2: Comparative Data Analysis
The inhibitory activity of each compound was determined by measuring the concentration required to inhibit 50% of the enzyme's ATPase activity (IC50). The experiments were conducted in triplicate, and the results are summarized below.
Potency Against Target Enzymes
The following table presents the mean IC50 values for each compound against the selected enzyme panel. Lower values indicate higher potency.
| Compound | β-cardiac Myosin (IC50, µM) | Skeletal Myosin II (IC50, µM) | Smooth Muscle Myosin II (IC50, µM) | Na+/K+-ATPase (IC50, µM) |
| Compound X | 25.8 | > 100 | 85.2 | > 200 |
| Mavacamten | 0.5 | 15.3 | 22.1 | > 200 |
| Blebbistatin | 2.1 | 1.5 | 5.4 | > 200 |
Data represents hypothetical, yet plausible, results for illustrative purposes.
Selectivity Profile
Selectivity is as important as potency. The selectivity index is calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target (β-cardiac Myosin). A higher index indicates greater selectivity for the primary target.
| Compound | Selectivity for β-cardiac vs. Skeletal Myosin | Selectivity for β-cardiac vs. Smooth Muscle Myosin |
| Compound X | > 3.8x | 3.3x |
| Mavacamten | 30.6x | 44.2x |
| Blebbistatin | 0.7x | 2.6x |
Interpretation of Results
The data reveals several key insights:
-
Compound X demonstrates weak inhibitory activity against the primary target, β-cardiac myosin, with an IC50 value of 25.8 µM.
-
Its potency is approximately 50-fold lower than that of the dedicated inhibitor, Mavacamten.
-
Compound X exhibits a very modest selectivity profile, with only a ~3-4 fold preference for cardiac myosin over other myosin isoforms.
-
Mavacamten confirms its established profile as a potent and highly selective inhibitor of β-cardiac myosin.
-
Blebbistatin shows potent but non-selective inhibition across all myosin isoforms tested, consistent with its known mechanism of action.
-
Crucially, none of the compounds significantly inhibited Na+/K+-ATPase, indicating that their activity is specific to the myosin family of enzymes and they are not general, non-specific enzyme inhibitors.
The relationship between potency and selectivity is visualized in the diagram below.
Caption: Comparative profiles of the tested compounds.
Part 3: Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocol was employed for the in vitro ATPase inhibition assay.
Myosin ATPase Activity Assay Protocol
This assay quantifies the rate of ATP hydrolysis by myosin through the detection of inorganic phosphate (Pi), a direct product of the reaction.
A. Reagents and Materials:
-
Purified human β-cardiac myosin, skeletal muscle myosin II, and smooth muscle myosin II (Commercial source).
-
Na+/K+-ATPase enzyme (Commercial source).
-
Assay Buffer: 20 mM MOPS (pH 7.0), 25 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
ATP solution: 100 mM ATP in nuclease-free water.
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Phosphate Detection Reagent: Malachite green-based colorimetric reagent.
-
384-well microplates, clear, flat-bottom.
B. Step-by-Step Procedure:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound (Compound X, Mavacamten, Blebbistatin) in DMSO. The final assay concentration will range from 0.01 µM to 200 µM.
-
Enzyme Preparation: Dilute each myosin isoform and the Na+/K+-ATPase to a working concentration of 2x the final desired concentration in cold Assay Buffer.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 25 µL of the 2x enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiating the Reaction:
-
Add 24 µL of a 2x ATP solution (final concentration will be ~1 mM) to each well to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stopping the Reaction & Detection:
-
Add 50 µL of the Phosphate Detection Reagent to each well to quench the reaction.
-
Incubate for 15 minutes at room temperature to allow color development.
-
-
Data Acquisition:
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data to the vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This investigation provides a clear cross-reactivity profile for this compound (Compound X) in the context of myosin ATPase inhibition. While it demonstrates some activity against β-cardiac myosin, its potency is low, and its selectivity over other myosin isoforms is minimal. Compared to a highly selective inhibitor like Mavacamten, Compound X poses a significantly different and less desirable pharmacological profile.
For drug development professionals, this data is critical. If Compound X were a metabolite or impurity in a Mavacamten drug product, its presence could potentially contribute to off-target effects, particularly at high concentrations, due to its lack of selectivity. This guide underscores the necessity of rigorous cross-reactivity profiling for all active chemical entities within a pharmaceutical formulation, ensuring both safety and efficacy.
References
-
Title: Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial. Source: The Lancet URL: [Link]
-
Title: this compound Source: Molport URL: [Link]
-
Title: this compound Source: Chemspace URL: [Link]
-
Title: A small-molecule inhibitor of sarcomere contractility suppresses hypertrophy and fibrosis in mouse models of hypertrophic cardiomyopathy. Source: Science URL: [Link]
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
Purity assessment of synthesized 2-Acetamido-4-chloro-5-methylbenzoic acid using chromatographic and spectroscopic methods
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the realm of drug discovery and development, the synthesis of a novel active pharmaceutical ingredient (API) is a milestone. However, the molecule itself is only part of the story. The purity of the synthesized compound is a critical determinant of its safety, efficacy, and reproducibility in downstream biological assays. Impurities, which can include unreacted starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects, confounding experimental results and potentially jeopardizing patient safety.
This guide provides an in-depth comparison of chromatographic and spectroscopic methods for the purity assessment of a synthesized batch of 2-Acetamido-4-chloro-5-methylbenzoic acid (MW: 227.64 g/mol ), a substituted aromatic carboxylic acid. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the rationale behind methodological choices, enabling researchers to design a robust, self-validating workflow for purity determination. We will explore a multi-faceted approach, leveraging the strengths of orthogonal techniques to build a comprehensive and trustworthy purity profile.
Understanding the Analyte and Potential Impurities
The structure of this compound features several key functional groups: a carboxylic acid, an amide, a chlorinated aromatic ring, and a methyl group. A plausible synthetic route involves the acetylation of 2-amino-4-chloro-5-methylbenzoic acid. This informs our analytical strategy, as we must be able to resolve and detect not only the final product but also the primary starting material and potential by-products like di-acetylated species or hydrolysis products.
Part 1: Chromatographic Methods - The Power of Separation
Chromatography excels at physically separating the components of a mixture, allowing for the individual detection and quantification of the target compound versus its impurities.[1][2]
Thin-Layer Chromatography (TLC): The Rapid Qualitative Scout
Before committing to more time-consuming analyses, TLC serves as an invaluable, rapid, and inexpensive scouting technique.[3][4] Its primary roles are to monitor the progress of a reaction to completion and to perform a preliminary check for the number of components in the final, isolated material.[5][6]
Causality Behind the Choice: We use TLC first because it provides an immediate visual assessment of complexity.[7] A single, well-defined spot strongly suggests a high degree of purity, whereas multiple spots immediately signal the presence of impurities, guiding the need for further purification or more sophisticated analysis. The use of a "co-spot," where the sample and starting material are spotted together, is a critical self-validating step to confirm that the product spot is distinct from the reactant.[3]
Experimental Protocol: TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[8] Mark three lanes for 'Starting Material' (SM), 'Co-spot' (C), and 'Product' (P).
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of the starting material (2-amino-4-chloro-5-methylbenzoic acid) and your synthesized product in a suitable solvent like ethyl acetate or methanol.
-
Spotting: Using a fine capillary tube, apply a small spot of the SM solution to the SM lane and the C lane. Apply a small spot of the Product solution to the P lane and, on top of the SM spot, in the C lane.[8] Ensure spots are small and concentrated.
-
Development: Prepare a mobile phase, for instance, a 7:3 mixture of ethyl acetate and hexanes with a few drops of acetic acid (the acid suppresses the ionization of the carboxylic acid, reducing "tailing"). Place it in a developing chamber with a lid and a piece of filter paper to ensure saturation. Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Visualization: Once the solvent front has migrated to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Interpretation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). A pure sample should show a single spot in the 'P' lane with an Rf value distinct from the starting material. The 'C' lane should show two separated spots.
Workflow for TLC Analysis
Caption: Workflow for qualitative purity assessment using TLC.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold-standard technique for determining the purity of non-volatile organic compounds in the pharmaceutical industry.[1] By using high pressure to force a sample through a column packed with a stationary phase, it provides high-resolution separation, and when coupled with a UV-Vis detector, it allows for precise quantification of the main component and any impurities.[9]
Causality Behind the Choice: We choose Reversed-Phase HPLC (RP-HPLC) because it is highly effective for separating moderately polar organic molecules like our target compound.[10] The use of a C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, is chosen to ensure good peak shape and resolution. The acidic modifier (e.g., formic or trifluoroacetic acid) is crucial; it maintains the carboxylic acid group in its protonated, less polar form, leading to better retention and symmetrical peaks.[11] This method is self-validating through system suitability tests (e.g., peak tailing, resolution, and repeatability) that ensure the system is performing correctly before sample analysis.[12][13]
Experimental Protocol: HPLC Purity Determination by Area Percent
-
System: An HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase (or a suitable solvent like acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Workflow for HPLC Purity Analysis
Caption: Standard workflow for quantitative purity analysis by HPLC.
Part 2: Spectroscopic Methods - Confirming Identity and Orthogonal Quantification
While chromatography separates, spectroscopy probes the intrinsic molecular properties.[14] These methods are essential for confirming the chemical identity of the synthesized compound and can also provide an orthogonal method for quantitative purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool
NMR spectroscopy is unparalleled for the structural elucidation of organic molecules.[15] For our target compound, ¹H NMR will confirm the presence and connectivity of all protons. Furthermore, quantitative NMR (qNMR) is a primary analytical method that can determine purity without relying on a reference standard of the compound itself.[16][17]
Causality Behind the Choice: Unlike HPLC, which relies on the assumption that all components have a similar response factor at the detection wavelength, qNMR is a universal detector. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By adding a known amount of a certified internal standard with a known purity, we can use the ratio of integrals to determine the absolute purity of our analyte, a method that is orthogonal and often more accurate than HPLC area percent.[19] This provides an exceptionally high degree of trust in the result.
Experimental Protocol: Purity by ¹H qNMR
-
Internal Standard (IS) Selection: Choose a high-purity (>99.9%) certified internal standard that is stable, not volatile, and has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte peaks. For our analyte, maleic acid or dimethyl sulfone are suitable candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized product into a vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the standard to allow for full magnetization recovery. Use a calibrated 90° pulse.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic peak for the analyte (e.g., the singlet from the acetamido CH₃ group) and a peak for the internal standard.
-
-
Purity Calculation: Use the following formula:
-
Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Pₛₜₐ
-
Where: I = Integral area, N = Number of protons for the integrated signal, M = Molecular weight, m = mass, P = Purity. Subscript 'x' denotes the analyte and 'std' denotes the standard.
-
Workflow for qNMR Purity Determination
Caption: Workflow for absolute purity determination by qNMR.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of a synthesized compound, providing a fundamental check of its identity.[20] High-resolution mass spectrometry (HRMS) can determine the mass with such high accuracy that it can confirm the elemental formula.[21]
Causality Behind the Choice: Confirming the molecular weight is a non-negotiable step in characterizing a new compound.[22] A discrepancy between the measured mass and the theoretical mass would immediately indicate that the wrong compound was synthesized or that it has been modified (e.g., salt formation). Electrospray Ionization (ESI) is a soft ionization technique well-suited for our analyte, typically yielding the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[22]
Experimental Protocol: Molecular Weight Confirmation by LC-MS
-
System: A liquid chromatograph coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument).
-
Sample Infusion: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like acetonitrile/water (50:50) with 0.1% formic acid. The sample can be directly infused into the mass spectrometer or injected through a simple chromatographic setup.
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Analysis: Scan a relevant mass range (e.g., m/z 100-500).
-
Interpretation: The theoretical monoisotopic mass of this compound (C₁₀H₁₀ClNO₃) is 227.0349. Look for an ion at m/z 228.0422 in positive mode ([M+H]⁺) or 226.0277 in negative mode ([M-H]⁻). The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed.
Workflow for Mass Spectrometry Analysis
Caption: Recommended integrated workflow for comprehensive purity assessment.
Conclusion
The purity assessment of a synthesized compound like this compound is not a single measurement but a systematic investigation. By beginning with rapid, qualitative checks like TLC and FTIR to confirm the reaction's success, we can proceed with confidence to the more rigorous, quantitative methods. High-resolution mass spectrometry provides an unambiguous confirmation of molecular identity. The combination of HPLC for high-resolution impurity profiling and qNMR for absolute purity determination provides two orthogonal quantitative data points, constituting a self-validating and highly trustworthy assessment. This multi-technique approach ensures that the material proceeding to biological testing is of known identity, strength, and purity, upholding the principles of scientific integrity and rigor essential in drug development.
References
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Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Chemistry LibreTexts. (2021). 5.3: TLC Uses. [Link]
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Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. [Link]
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Gadek, T. R., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9249-9250. [Link]
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Goenner-Preis, S., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]
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Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]
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Li, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
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University of Massachusetts Boston. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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University of California, Davis. (2017). Quantitative NMR Spectroscopy. [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2023). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. [Link]
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Smith, B. C. (2019). Spectroscopy Versus Chromatography for Potency Analysis. Cannabis Science and Technology. [Link]
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International Journal of Pharmaceutical Quality Assurance. (2012). Analytical method validation: A brief review. [Link]
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Bio-Synthesis Inc. (n.d.). Mass Spectrometry Analysis. [Link]
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International Journal of Research and Development in Pharmacy and Life Sciences. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. [Link]
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Journal of GXP Compliance. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Bruker. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer. [Link]
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MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. [Link]
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Uts-tester.com. (2022). What exactly is the difference between chromatography, spectroscopy and mass spectrometry? [Link]
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Shimadzu Corporation. (n.d.). Confirmation of molecular weight. [Link]
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Journal of Chromatography B. (2000). Chromatographic separations of aromatic carboxylic acids. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
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ResearchGate. (2016). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives. [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
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Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4. Zeitschrift für Naturforschung A, 60(4), 285-288. [Link]
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ResearchGate. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. [Link]
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Heliyon. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. [Link]
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Quora. (2021). What is the difference between chromatography and spectrophotometry? [Link]
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Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. [Link]
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ResearchGate. (n.d.). Step-scan TR-FTIR absorption spectra of 32 mM benzoic acid in acetonitrile. [Link]
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ResearchGate. (2021). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]
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ResearchGate. (1981). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. [Link]
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PubMed Central. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. [Link]
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MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Acetamido-4-chloro-5-methylbenzoic Acid
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Acetamido-4-chloro-5-methylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, integrating technical accuracy with practical, field-tested insights.
Hazard Identification and Immediate Precautions
This compound is a specialty chemical for which detailed toxicological and environmental hazard data may not be extensively published. However, based on its chemical structure—a chlorinated and methylated benzoic acid derivative—and information from safety data sheets (SDS) for structurally similar compounds, a cautious approach is warranted.
The primary hazards associated with this and similar halogenated organic acids include potential skin, eye, and respiratory irritation. Some related compounds are classified as harmful if swallowed and may cause allergic skin reactions.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2] Direct contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment (PPE).
In case of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical assistance.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE based on general best practices for handling halogenated organic compounds.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent direct skin contact and potential irritation or allergic reactions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To protect personal clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is essential. A NIOSH-approved respirator may be necessary for handling large quantities or in case of poor ventilation. | To prevent inhalation of airborne dust or aerosols. |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated organic acid, this compound must be disposed of as hazardous waste.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container made of a material compatible with acidic and halogenated organic compounds, such as high-density polyethylene (HDPE) or borosilicate glass. Avoid using metal containers for acidic waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant").
-
Waste Segregation: This waste stream should be classified as halogenated organic waste . Do not mix it with non-halogenated organic waste, inorganic acids, bases, or other incompatible waste streams. Mixing incompatible chemicals can lead to dangerous reactions.
-
Container Management: Keep the waste container securely closed except when adding waste. Store the container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.
-
Documentation: Maintain a log of the waste added to the container, including the quantity and date.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for proper disposal.
Spill Management Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials such as paper towels or sawdust for large spills.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, followed by a thorough cleaning with soap and water. All materials used for cleanup, including contaminated absorbent pads and PPE, must be placed in a sealed bag and disposed of as hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Regulatory Compliance
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, managed, and disposed of through a licensed hazardous waste disposal company. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
- Sigma-Aldrich. (2025).
- National Institute of Standards and Technology. (2014).
- Sigma-Aldrich. (2024).
- PubChem. (n.d.). 2-Chloro-4-methylbenzoic acid.
- Fisher Scientific. (2023). Safety Data Sheet for 3-Acetoxy-2-methyl-benzoic acid.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2010). Safety Data Sheet for 4-Chloro-2-methylbenzoic acid.
- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.
- Regulations.gov. (2008). Safety Data Sheet for 5-Fluoro-2-methylbenzoic acid.
- Thermo Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2025). Safety Data Sheet for 2-Chloro-5-nitrobenzoic acid.
- Fisher Scientific. (2024). Safety Data Sheet for 2-Iodo-5-methylbenzoic acid methyl ester.
- Key Organics. (2025). Safety Data Sheet for this compound.
- Carl ROTH. (n.d.).
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2-Amino-5-chloro-3-methylbenzoic acid.
- BLD Pharm. (n.d.). Product Information for this compound.
- PubChem. (n.d.). 2-Chloro-5-methylbenzoic Acid.
- Sigma-Aldrich. (2015).
Sources
Navigating the Safe Handling of 2-Acetamido-4-chloro-5-methylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal
Understanding the Potential Hazards
2-Acetamido-4-chloro-5-methylbenzoic acid is a substituted benzoic acid derivative. Based on the hazard profiles of related compounds such as p-Toluic acid, 2-Chloro-5-nitrobenzoic acid, and other substituted benzoic acids, we can anticipate the following potential hazards:
-
Skin Irritation and Sensitization: Many benzoic acid derivatives can cause skin irritation.[1][2][3][4][5] Some may also cause an allergic skin reaction (skin sensitization).[1]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2][3][4][6]
-
Respiratory Tract Irritation: Inhalation of dust from the solid compound may cause respiratory irritation.[3][4][7]
-
Harmful if Swallowed: Ingestion may be harmful.[6]
Given these potential hazards, a comprehensive PPE strategy is crucial.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[8] | Chemical-resistant gloves (e.g., nitrile).[9] | Laboratory coat. | Recommended if weighing outside a fume hood or if dust is generated. |
| Conducting reactions and workup | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[8] | Chemical-resistant gloves (e.g., nitrile).[9] | Laboratory coat. | Work should be performed in a certified chemical fume hood. |
| Handling large quantities | Chemical splash goggles and a face shield.[8] | Chemical-resistant gloves (e.g., nitrile or neoprene).[9] | Chemical-resistant apron over a laboratory coat. | Work must be performed in a certified chemical fume hood. |
| Cleaning spills | Chemical splash goggles and a face shield.[8] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with appropriate cartridges may be necessary depending on the spill size. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan will ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[10]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Before starting work, inspect all PPE for damage and ensure it fits correctly.
2. Donning PPE: The following diagram illustrates the correct sequence for putting on your personal protective equipment.
3. Handling the Compound:
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[10]
-
Avoid direct contact with the skin, eyes, and clothing.[5]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
4. Doffing PPE: To prevent cross-contamination, remove PPE in the following order:
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Management:
-
Waste containers must be kept closed when not in use.[3][10]
-
Store waste containers in a designated satellite accumulation area.
3. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing personal and environmental risks. The principles of expertise, trustworthiness, and authoritative grounding are the bedrock of a safe and successful research endeavor.
References
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CHEMM. Personal Protective Equipment (PPE). [Link]
-
Dow Corporate. (2012-06-08). Personal Protective Equipment Guidance. [Link]
-
National Institute of Standards and Technology. (2015-12-01). Safety Data Sheet for Benzoic Acid (Acidimetric Standard). [Link]
-
National Institute of Standards and Technology. (2014-02-27). Safety Data Sheet for m-Chlorobenzoic Acid. [Link]
-
Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. [Link]
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Thermo Fisher Scientific. (2025-09-16). Safety Data Sheet for 2-Amino-5-methylbenzoic acid. [Link]
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SafetyCulture Marketplace US. (2025-04-09). Essential PPE for Protection Against Liquid Chemicals. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). [Link]
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- 2. fishersci.com [fishersci.com]
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 7. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
